2-(2-Chloropropanamido)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropropanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPEJWYBOULRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561931 | |
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-48-5 | |
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and robust synthetic pathway for the preparation of 2-(2-Chloropropanamido)benzamide. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-aminobenzamide, followed by its acylation to yield the target compound. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate replication and understanding in a research and development setting.
Overview of the Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2-aminobenzamide from isatoic anhydride through a ring-opening reaction with ammonia. The second step is the acylation of the amino group of 2-aminobenzamide with 2-chloropropanoyl chloride under Schotten-Baumann conditions to form the final amide product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
This procedure is adapted from established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Concentrated ammonium hydroxide (28-30%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatoic anhydride (1 equivalent) in a mixture of ethanol and water (1:1 v/v).
-
To this suspension, add concentrated ammonium hydroxide (3-4 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 2-aminobenzamide should be a white to off-white solid.
Table 1: Reactants and Conditions for the Synthesis of 2-Aminobenzamide
| Reactant/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Isatoic Anhydride | 163.13 | 0.1 | 16.31 g | 1 |
| Conc. NH4OH (28%) | 35.05 | 0.3 - 0.4 | 30-40 mL | 3 - 4 |
| Ethanol | - | - | 50 mL | - |
| Deionized Water | - | - | 50 mL | - |
| Reaction Conditions | ||||
| Temperature | - | - | 80-90 °C | - |
| Reaction Time | - | - | 2-3 hours | - |
| Expected Outcome | ||||
| Product | 2-Aminobenzamide | |||
| Molecular Formula | C7H8N2O | |||
| Molar Mass ( g/mol ) | 136.15 | |||
| Theoretical Yield | - | 0.1 | 13.62 g | - |
| Typical Reported Yield | - | - | 85-95% | - |
| Appearance | White to off-white solid |
This step involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride under Schotten-Baumann conditions.
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride
-
Pyridine or 10% aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add a base (1.1 equivalents), such as pyridine, to the solution. Alternatively, a biphasic system with 10% aqueous sodium hydroxide can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of 2-aminobenzamide over a period of 30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, most of the solvent should be removed under reduced pressure before adding water and extracting with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Table 2: Reactants and Conditions for the Synthesis of this compound
| Reactant/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 2-Aminobenzamide | 136.15 | 0.05 | 6.81 g | 1 |
| 2-Chloropropanoyl chloride | 126.98 | 0.055 | 6.98 g (5.5 mL) | 1.1 |
| Pyridine | 79.10 | 0.055 | 4.35 g (4.4 mL) | 1.1 |
| Dichloromethane | - | - | 100 mL | - |
| Reaction Conditions | ||||
| Temperature | - | - | 0 °C to Room Temp. | - |
| Reaction Time | - | - | 2-4 hours | - |
| Expected Outcome | ||||
| Product | This compound | |||
| Molecular Formula | C10H11ClN2O2 | |||
| Molar Mass ( g/mol ) | 226.66 | |||
| Theoretical Yield | - | 0.05 | 11.33 g | - |
| Expected Yield | - | - | 70-90% | - |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-8.5 ppm. - Two amide N-H protons, likely appearing as broad singlets at different chemical shifts (one for the benzamide and one for the propanamide). - A quartet (1H) for the CH group adjacent to the chlorine atom. - A doublet (3H) for the methyl group. |
| ¹³C NMR | - Carbonyl carbons for the two amide groups in the range of 165-175 ppm. - Aromatic carbons in the range of 115-140 ppm. - A methine carbon (CH-Cl) around 50-60 ppm. - A methyl carbon around 20-25 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the two amide groups around 3200-3400 cm⁻¹. - C=O stretching vibrations (Amide I band) for the two amide groups around 1640-1680 cm⁻¹. - N-H bending vibrations (Amide II band) around 1520-1570 cm⁻¹. - C-Cl stretching vibration around 600-800 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 226.66 g/mol . - An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of fragments such as Cl, CO, and parts of the propanamido or benzamide moieties. |
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for their specific laboratory settings. Standard safety precautions should be followed when handling all chemicals, particularly 2-chloropropanoyl chloride, which is corrosive and lachrymatory.
An In-depth Technical Guide to Benzamide Derivatives: Focus on 2-Chlorobenzamide
Disclaimer: Information regarding the specific chemical "2-(2-Chloropropanamido)benzamide" is not available in the public domain. This guide will focus on the closely related and well-characterized compound, 2-Chlorobenzamide , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of a representative chlorinated benzamide derivative.
Introduction to Chlorinated Benzamides
Benzamide and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug discovery. They are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and antihypertensive properties.[1][2] The introduction of a chlorine atom to the benzamide scaffold can significantly modulate its physicochemical properties and biological activity. 2-Chlorobenzamide, a key intermediate and degradation product of certain agrochemicals, serves as an illustrative example for this class of compounds.
Chemical Properties of 2-Chlorobenzamide
A summary of the key chemical and physical properties of 2-Chlorobenzamide is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-chlorobenzamide | [3] |
| CAS Number | 609-66-5 | [3] |
| Molecular Formula | C₇H₆ClNO | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 142-144 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| SMILES | NC(=O)c1ccccc1Cl | |
| InChI | 1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| InChIKey | RBGDLYUEXLWQBZ-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Chlorobenzamide.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.773 | d | 1H | Aromatic H | [4] |
| 7.42 | m | 1H | Aromatic H | [4] |
| 7.40 | m | 1H | Aromatic H | [4] |
| 7.35 | m | 1H | Aromatic H | [4] |
| 6.56 | br s | 1H | -NH₂ | [4] |
| 6.42 | br s | 1H | -NH₂ | [4] |
Mass Spectrometry
| m/z | Intensity | Assignment |
| 155 | High | [M]⁺ |
| 139 | High | [M-NH₂]⁺ |
| 111 | Medium | [M-CONH₂]⁺ |
Note: The mass spectrometry data is predicted based on the fragmentation pattern of similar compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3439 | N-H stretch |
| 1718 | C=O stretch (Amide I) |
| 1584 | N-H bend (Amide II) |
Note: The IR data is based on similar benzamide structures and may vary slightly.
Experimental Protocols
Synthesis of 2-Chlorobenzamide Derivatives
A general method for the synthesis of N-substituted 2-chlorobenzamides involves the reaction of 2-chlorobenzoyl chloride with a primary amine.[1][2]
Materials:
-
2-Chlorobenzoyl chloride
-
Appropriate primary amine (e.g., ethylene diamine, isopropyl amine)[1][2]
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Dissolve an equimolar solution of the primary amine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.
-
Add 2-chlorobenzoyl chloride dropwise from a dropping funnel with continuous stirring.
-
Continue stirring for 3 hours at room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the product with ethanol, followed by NaOH solution and then water.
-
Air dry the final product.
Analytical Methods
Thin Layer Chromatography (TLC): Purity of the synthesized compounds can be checked using TLC plates (e.g., Merck TLC plates on silica gel).[1] A suitable eluent system should be determined empirically. Visualization can be achieved using an iodine chamber and a UV chamber.[1]
Spectroscopic Analysis:
-
¹H-NMR: Spectra can be recorded on a Bruker 400 MHz NMR spectrometer.[1]
-
FT-IR: Spectra can be recorded on a Perkin Elmer spectrophotometer.[1]
Biological Activity and Mechanism of Action
While specific signaling pathways for 2-Chlorobenzamide are not extensively documented, benzamide derivatives, in general, are known to interact with various biological targets. For instance, benzamide itself is an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[5][6] Some benzamide derivatives have shown potential as antiproliferative agents by targeting tubulin polymerization.[7] The biological activity of chlorinated benzamides can be explored through various in vitro and in vivo assays to determine their potential as therapeutic agents.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-chlorobenzamide derivative.
Caption: A logical workflow for the synthesis and characterization of 2-chlorobenzamide derivatives.
This guide provides a foundational understanding of 2-chlorobenzamide as a representative of chlorinated benzamide derivatives. Researchers can use this information as a starting point for further investigation into the synthesis, characterization, and biological evaluation of novel compounds within this chemical class.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]
- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
"2-(2-Chloropropanamido)benzamide" CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification
A specific CAS (Chemical Abstracts Service) number for 2-(2-Chloropropanamido)benzamide is not publicly documented. However, the CAS numbers for its primary structural components are:
-
2-Aminobenzamide (the parent amine): 88-68-6
-
2-Chloropropanoyl chloride (the acylating agent): 7623-09-8
A structurally related isomer, 4-[(2-chloropropanoyl)amino]benzamide, is cataloged with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol [1].
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from related compounds.
| Property | Predicted Value | Reference Analogue |
| Molecular Formula | C10H11ClN2O2 | 4-[(2-chloropropanoyl)amino]benzamide[1] |
| Molecular Weight | 226.66 g/mol | 4-[(2-chloropropanoyl)amino]benzamide[1] |
| Appearance | White to off-white solid | Benzamide[2] |
| Melting Point | 130-150 °C | 2-Chlorobenzamide (142-144 °C)[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Benzamide[2] |
| pKa (Amide NH) | ~17 | Benzamide[2] |
Synthesis and Characterization
The synthesis of this compound can be achieved via a standard amide coupling reaction between 2-aminobenzamide and 2-chloropropanoyl chloride.
Proposed Synthetic Workflow
The logical workflow for the synthesis and characterization of the target compound is outlined below.
Figure 1: General workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzamide derivatives[4][5][6].
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride
-
Triethylamine (Et3N) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).
-
Acylation: Add 2-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzamide) is consumed.
-
Quenching and Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O and N-H stretches.
-
HPLC Analysis: To determine the purity of the final compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is uncharacterized, its structural motifs suggest potential for various pharmacological effects, as benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial and enzyme inhibitory properties[4][7][8].
Postulated Mechanism of Action: Enzyme Inhibition
Many benzamide derivatives exert their biological effects by inhibiting specific enzymes. For instance, some exhibit tyrosinase inhibitory activity[8]. A hypothetical signaling pathway illustrating this is shown below.
Figure 2: Hypothetical signaling pathway showing inhibition of a target enzyme by this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of this compound. While specific experimental data for this compound is lacking, the proposed methodologies and predicted properties, derived from well-established principles for benzamide derivatives, offer a robust starting point for researchers. Further investigation is warranted to elucidate the precise physicochemical properties and pharmacological profile of this novel compound.
References
- 1. scbt.com [scbt.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzamide 98 609-66-5 [sigmaaldrich.com]
- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloropropanamido)benzamide is a novel chemical entity that combines the structural features of a benzamide and a chlorinated propanamide. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antipsychotic, and antihypertensive properties. The incorporation of a 2-chloropropanamido group could potentially modulate these activities or introduce new pharmacological properties. This document aims to provide a comprehensive theoretical overview of its molecular structure, a plausible synthetic pathway, and its predicted physicochemical properties.
Molecular Structure and Properties
The proposed structure of this compound consists of a benzamide core with a 2-chloropropanamido substituent at the ortho position of the phenyl ring.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes the known properties of its constituent precursor molecules, 2-chlorobenzamide and 2-chloropropanamide, to provide a comparative reference.
| Property | 2-Chlorobenzamide | 2-Chloropropanamide |
| Molecular Formula | C₇H₆ClNO | C₃H₆ClNO |
| Molecular Weight | 155.58 g/mol | 107.54 g/mol |
| Melting Point | 142-144 °C | Not available |
| Appearance | Solid | Not available |
| CAS Number | 609-66-5 | 27816-36-0 |
Proposed Synthesis
A logical and efficient method for the synthesis of this compound is through the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Standard laboratory glassware and stirring apparatus
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropanoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended to determine completion).
-
Upon completion, the reaction mixture should be quenched with water or a mild aqueous acid.
-
The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
While no experimental spectra for this compound are available, we can predict the key features based on the spectra of its constituent parts.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzamide ring, the methine and methyl protons of the chloropropanamido group, and the amide protons. The chemical shifts and splitting patterns would be influenced by the electronic environment of each proton.
Predicted IR Spectroscopy Data
The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the two amide groups, the C=O stretching of the amide carbonyls, and C-H stretching from the aromatic and aliphatic portions of the molecule.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the cleavage of the amide bonds.
Potential Biological Activity and Signaling Pathways
Given the known biological activities of benzamide derivatives, it is plausible that this compound could exhibit antimicrobial, anti-inflammatory, or other pharmacological effects. However, without experimental data, any discussion of its mechanism of action or interaction with specific signaling pathways would be purely speculative. Further research, including in vitro and in vivo studies, is required to elucidate the biological profile of this compound.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and a proposed synthetic route for this compound based on available chemical literature for related compounds. The information presented herein serves as a starting point for researchers and drug development professionals interested in exploring this novel molecule. Empirical validation of the proposed synthesis and a thorough investigation of its physicochemical properties and biological activities are essential next steps to fully characterize this compound.
Technical Guide: Physicochemical Characteristics of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical characteristics of 2-(2-Chloropropanamido)benzamide. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on in silico predictions of its core physicochemical properties. Furthermore, this guide outlines a detailed, hypothetical experimental protocol for its synthesis and characterization, providing a foundational methodology for researchers interested in its preparation and validation.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be considered estimates pending experimental verification.
| Property | Predicted Value | Data Type |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Calculated |
| Molecular Weight | 226.66 g/mol | Calculated |
| Melting Point | 160-180 °C | Predicted |
| Boiling Point | 420-450 °C (with decomposition) | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Predicted |
| Water Solubility | Low to sparingly soluble | Predicted |
| pKa (most acidic) | ~13-14 (Amide N-H) | Predicted |
| pKa (most basic) | ~1-2 (Amide C=O) | Predicted |
| Appearance | White to off-white crystalline solid | Predicted |
Experimental Protocols
The following sections detail a plausible experimental approach for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes a standard method for amide bond formation via the acylation of an aromatic amine with an acyl chloride.
2.1.1. Materials and Reagents:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
2.1.2. Synthetic Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath, with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using the following standard analytical techniques.
-
Melting Point Determination: The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp and narrow melting range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment and structural integrity. Expected signals would include aromatic protons, the methine proton adjacent to the chlorine, the methyl protons, and the two amide N-H protons.
-
¹³C NMR: To confirm the number and types of carbon atoms in the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Key vibrational bands to look for include N-H stretching of the amides, C=O stretching of the amide carbonyls, and C-Cl stretching.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
A Technical Guide to the Solubility of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The molecular structure of 2-(2-Chloropropanamido)benzamide, which includes a benzamide core, a chlorinated propionamide side chain, and an aromatic ring, suggests a predominantly hydrophobic character with some capacity for hydrogen bonding. This structural composition allows for a qualitative prediction of its solubility in various solvent classes. The amide groups can act as hydrogen bond donors and acceptors, while the aromatic ring and the chlorinated alkyl chain contribute to its lipophilicity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobic nature of the aromatic ring and the chlorinated propionyl group is expected to outweigh the polar contributions of the two amide linkages, leading to low solubility in aqueous media. |
| Polar Protic | Methanol, Ethanol | Sparingly to Soluble | These solvents can engage in hydrogen bonding with the amide groups of the compound. The alkyl nature of these alcohols can also solvate the non-polar regions of the molecule, leading to moderate to good solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating both the polar amide groups and the non-polar aromatic and alkyl portions of the molecule. They can act as hydrogen bond acceptors for the amide protons, leading to good solubility. |
| Non-polar | Hexane, Toluene | Poorly Soluble | The presence of polar amide groups will likely hinder solubility in non-polar solvents, as the energy required to break the intermolecular hydrogen bonds of the solute is not compensated by the weak solute-solvent interactions. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, two common methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[1][2][3]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After the incubation period, allow the vials to rest, permitting the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any suspended microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
-
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound upon its rapid precipitation from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[4][5][6]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (UV-transparent for UV-based detection)
-
Microplate reader (capable of nephelometry or UV-Vis spectroscopy)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions can be prepared in DMSO to test a range of concentrations.
-
Precipitation Induction: Rapidly add the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to the wells containing the DMSO stock and mix.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. An increase in scattering indicates precipitation.[7]
-
UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring its UV absorbance and comparing it to a standard curve.[5]
-
Visualization of a Potential Mechanism of Action
While the specific biological targets of this compound are not detailed in the available literature, many benzamide derivatives are known to act as enzyme inhibitors. For instance, some benzamide analogs function by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[8][9][10] The following diagram illustrates this inhibitory mechanism.
Caption: Hypothetical inhibitory action of a benzamide analog on the IMP Dehydrogenase pathway.
The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. tandfonline.com [tandfonline.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectral Analysis of 2-(2-Chloropropanamido)benzamide: A Data Deficit in Current Literature
Despite a comprehensive search of scientific databases and literature, detailed spectral analysis data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 2-(2-Chloropropanamido)benzamide is not currently available in published resources. While extensive spectral information exists for the constituent moieties of this molecule—namely benzamide and 2-chloropropanamide derivatives—the specific data for the combined molecule remains elusive. This technical overview aims to summarize the available information on related compounds and highlight the data gap for the target molecule, which may represent a novel area for chemical research.
The Uncharacterized Target: this compound
This compound is a chemical entity that combines a benzamide structure with a 2-chloropropanamide group via an amide linkage at the 2-position of the benzene ring. Its characterization is essential for researchers and drug development professionals who may be exploring its potential biological activities. However, the absence of empirical spectral data prevents a full understanding of its chemical structure and purity.
Insights from Related Compounds
To provide a foundational understanding, this report summarizes the typical spectral characteristics of closely related compounds. It is crucial to note that these are not the spectra for this compound and should be used for reference purposes only.
Benzamide and its Derivatives
Benzamide and its substituted analogs have been extensively studied. For instance, the spectral data for various 2-aminobenzamide derivatives are well-documented. [1][2]These studies provide insights into the expected signals from the benzamide portion of the target molecule.
2-Chloropropanamide
The spectral features of 2-chloropropanamide are also known, offering clues to the expected signals from the aliphatic side chain of the target compound.
Hypothetical Synthesis and Analysis Workflow
While a specific protocol for this compound is not published, a general synthetic approach can be proposed based on standard organic chemistry reactions. This would likely involve the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. The subsequent characterization would follow a standard analytical workflow.
Caption: A potential workflow for the synthesis and spectral analysis of this compound.
A Call for Further Research
The lack of available spectral data for this compound presents an opportunity for new research. The synthesis and full spectral characterization of this compound would be a valuable addition to the chemical literature, providing a reference point for future studies in medicinal chemistry and materials science. Researchers are encouraged to investigate this data gap and publish their findings to enrich the collective knowledge of small molecule chemistry.
References
The Emerging Therapeutic Potential of 2-(2-Chloropropanamido)benzamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. Within this broad class, derivatives of 2-aminobenzamide are gaining significant attention for their potential as anticancer and antimicrobial agents. This technical guide focuses on the synthesis, biological evaluation, and potential mechanisms of action of a specific subset: 2-(2-Chloropropanamido)benzamide derivatives. By summarizing key quantitative data and detailing experimental methodologies, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Synthetic Pathway Overview
The synthesis of this compound derivatives typically follows a straightforward and efficient protocol. The general approach involves the acylation of a 2-aminobenzamide precursor. While specific reaction conditions may vary, a common method is the reaction of a substituted 2-aminobenzamide with 2-chloropropionyl chloride in a suitable solvent.[1][2] The process is often carried out in the presence of a base to neutralize the hydrogen chloride gas evolved during the reaction. Purification of the final product is typically achieved through recrystallization or column chromatography.
Anticancer Activity
Benzamide derivatives have shown considerable promise as anticancer agents, with various mechanisms of action being reported, including the induction of apoptosis and cell cycle arrest.[3][4] Recent studies on novel benzamide derivatives have demonstrated potent antiproliferative activity across multiple cancer cell lines, particularly in gastric and breast cancers.[5]
Quantitative Analysis of Antiproliferative Activity
The in vitro anticancer efficacy of novel compounds is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for a selection of recently developed benzamide derivatives against various human cancer cell lines, illustrating the potent activity observed within this class of compounds.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6b | HepG2 | Hepatocellular Carcinoma | 6.83 | [5] |
| MCF-7 | Breast Cancer | 3.64 | [5] | |
| MDA-MB-231 | Breast Cancer | 2.14 | [5] | |
| HeLa | Cervical Cancer | 5.18 | [5] | |
| 4d | HepG2 | Hepatocellular Carcinoma | 7.31 | [5] |
| MCF-7 | Breast Cancer | 4.16 | [5] | |
| MDA-MB-231 | Breast Cancer | 2.89 | [5] | |
| HeLa | Cervical Cancer | 6.42 | [5] | |
| 5d | HepG2 | Hepatocellular Carcinoma | 12.87 | [5] |
| MCF-7 | Breast Cancer | 8.22 | [5] | |
| MDA-MB-231 | Breast Cancer | 5.03 | [5] | |
| HeLa | Cervical Cancer | 9.54 | [5] |
Note: The compounds listed are 2-mercaptobenzoxazole derivatives, structurally related to the core topic, illustrating the potential of the broader benzamide class.
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[9][10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][9] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable statistical software package.
Potential Mechanism of Action: Induction of Apoptosis
A primary mechanism through which many benzamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][4] Mechanistic studies have shown that some derivatives can trigger apoptosis by increasing intracellular reactive oxygen species (ROS).[3] This leads to a collapse of the mitochondrial membrane potential and the subsequent activation of the caspase cascade, a family of proteases that execute the apoptotic program. Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the cleavage and activation of executioner caspases like Caspase-3.[3]
Antimicrobial Activity
In addition to their anticancer properties, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial potential.[11] Studies have shown that certain derivatives exhibit moderate to good activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus.[11] The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The structure-activity relationship (SAR) appears to be significantly influenced by the nature and position of substituents on the benzamide core.
Conclusion and Future Directions
Derivatives of this compound belong to a promising class of compounds with significant potential for development as novel therapeutic agents. The existing literature on related benzamide structures strongly suggests that these molecules are viable candidates for anticancer and antimicrobial drug discovery programs. Their straightforward synthesis and potent biological activities make them attractive targets for further investigation.
Future research should focus on synthesizing a broader library of these specific derivatives and conducting comprehensive in vitro and in vivo evaluations. Elucidating the precise molecular targets and detailed mechanisms of action will be critical for optimizing their therapeutic index and advancing the most promising candidates toward preclinical and clinical development. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions could also be employed to guide the design of derivatives with more favorable drug-like properties.[3]
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Chlorinated Benzamide Derivatives
Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for "2-(2-Chloropropanamido)benzamide." This guide, therefore, presents a series of hypothesized mechanisms of action based on the known biological activities of structurally related chlorinated benzamide derivatives. The experimental protocols and data provided are representative of the methodologies used to investigate this class of compounds.
Introduction
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom to the benzamide structure can significantly modulate its physicochemical properties and biological activity. This technical guide explores the potential mechanisms of action for chlorinated benzamide derivatives, with a focus on their application in oncology research. The hypotheses presented are drawn from studies on related benzamide compounds and provide a framework for the investigation of novel molecules like this compound.
Hypothesized Mechanisms of Action in Oncology
Based on the activities of related benzamide compounds, we hypothesize that chlorinated benzamide derivatives could exert their anticancer effects through several key mechanisms:
-
Inhibition of Tubulin Polymerization: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Inhibition of Histone Deacetylases (HDACs): Epigenetic modulation of gene expression, resulting in the suppression of tumor growth.
-
Modulation of ATP-Binding Cassette (ABC) Transporters: Reversal of multidrug resistance by inhibiting the efflux of chemotherapeutic agents.
-
Inhibition of the Hedgehog Signaling Pathway: Disruption of a key pathway involved in tumorigenesis and cancer stem cell maintenance.
The following sections will delve into each of these hypothesized mechanisms, presenting supporting data from related compounds and detailed experimental protocols for their investigation.
Hypothesis 1: Inhibition of Tubulin Polymerization
A significant number of benzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4][5][6] These compounds typically bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[3][4][6] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[7]
The following table summarizes the in vitro antiproliferative activity and tubulin polymerization inhibitory activity of several N-benzylbenzamide derivatives, which serve as examples of the potency of this class of compounds.
| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| 20b | HCT116 | 12 | 1.5 | [3] |
| A549 | 15 | [3] | ||
| HeLa | 27 | [3] | ||
| 48 | A549 | 2.5 | 0.49 | [4] |
| HCT116 | 1.8 | [4] | ||
| MDA-MB-231 | 3.1 | [4] | ||
| 7n | SK-Mel-28 | 2550 | 5.05 | [7] |
Hypothesis 2: Inhibition of Histone Deacetylases (HDACs)
Benzamides are a well-established class of HDAC inhibitors.[8][9][10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, benzamide derivatives can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[11]
The table below presents the HDAC inhibitory activity of representative benzamide derivatives against various HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| MS-275 (Entinostat) | 4.8 | - | - | [8] |
| 7j | 0.65 | 0.78 | 1.70 | [11] |
Hypothesis 3: Inhibition of the ABCG2 Transporter
The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), is a major cause of multidrug resistance (MDR) in cancer.[12][13][14] These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[12][15] Certain benzamide derivatives have been shown to inhibit the function of ABCG2, thereby resensitizing resistant cancer cells to chemotherapy.[12][13]
The following data for the benzamide derivative VKNG-2 demonstrates its ability to reverse ABCG2-mediated drug resistance.
| Cell Line | Chemotherapeutic | Fold Reversal of Resistance (with 5 µM VKNG-2) | Reference |
| S1-M1-80 | Mitoxantrone | 70-fold | [12] |
| S1-M1-80 | SN-38 | 112-fold | [12] |
Hypothesis 4: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers.[16][17][18][19] Benzamide derivatives have been developed as potent inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor.[17] Inhibition of the Hh pathway can suppress tumor growth and may be particularly effective against cancer stem cells.[19]
The table below shows the inhibitory activity of a 2-methoxybenzamide derivative on the Hedgehog signaling pathway.
| Compound | Hh Pathway Inhibition IC50 (nM) | Reference |
| 21 | 1.8 | [17] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to investigate the hypothesized mechanisms of action of chlorinated benzamide derivatives.
General Experimental Workflow
In Vitro Cytotoxicity Assay (Resazurin Method)
Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial reductases in living cells. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, HeLa)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Chlorinated benzamide derivative stock solution (in DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]
Tubulin Polymerization Assay (Turbidity-based)
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the increase in optical density at 340 nm.[21][22]
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound and control compounds (e.g., paclitaxel, colchicine)
-
96-well clear plate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare the tubulin polymerization reaction mixture on ice, containing tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and glycerol (e.g., 10%) in General Tubulin Buffer.[23]
-
Add the test compound or vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[23]
-
Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.
HDAC Activity Assay (Fluorometric)
Principle: This assay uses a fluorogenic substrate that is deacetylated by HDACs to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[24][25][26][27]
Materials:
-
HDAC Activity Assay Kit (containing HDAC substrate, developer, HeLa nuclear extract as a source of HDACs, and a known HDAC inhibitor like Trichostatin A)
-
Test compound
-
96-well black plate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Protocol:
-
In a 96-well plate, add HDAC assay buffer, the test compound at various concentrations, and a source of HDAC enzyme (e.g., HeLa nuclear extract).[24]
-
Include positive (no inhibitor) and negative (known inhibitor, e.g., Trichostatin A) controls.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the kit.[24]
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence intensity.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Western Blotting for ABCG2 Expression
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol can be used to determine if a test compound alters the expression of the ABCG2 transporter.[14][28]
Materials:
-
Cancer cell lines (parental and drug-resistant, if available)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCG2 (and a loading control like GAPDH)[29]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control to determine any changes in ABCG2 expression.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[30][31][32][33] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
While specific data for this compound is not currently available, the broader class of chlorinated benzamide derivatives holds significant promise as a source of novel therapeutic agents, particularly in oncology. The hypothesized mechanisms of action—tubulin polymerization inhibition, HDAC inhibition, ABCG2 transporter modulation, and Hedgehog pathway inhibition—represent clinically validated strategies for cancer treatment. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of new chlorinated benzamide derivatives. Future research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the precise mechanism of action of this compound and to determine its potential as a therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 18. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 19. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. abscience.com.tw [abscience.com.tw]
- 23. benchchem.com [benchchem.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. Western blotting [bio-protocol.org]
- 29. ABCG2 Antibody | Cell Signaling Technology [cellsignal.com]
- 30. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. wp.uthscsa.edu [wp.uthscsa.edu]
- 33. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2-Chloropropanamido)benzamide, a key intermediate in various chemical and pharmaceutical research applications. The procedure outlined is based on the fundamental principles of nucleophilic acyl substitution.
Introduction
This compound is a substituted benzamide derivative. The synthesis involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction proceeds via a nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of 2-chloropropanoyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid. A base is utilized to neutralize the acid byproduct, driving the reaction to completion.
Reaction Scheme
The synthesis of this compound from 2-aminobenzamide and 2-chloropropanoyl chloride is depicted below:
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |
| 2-Aminobenzamide | 136.15 | 1.0 | 10 | 1.36 g |
| 2-Chloropropanoyl chloride | 126.98 | 1.1 | 11 | 1.40 g (1.1 mL) |
| Triethylamine | 101.19 | 1.2 | 12 | 1.21 g (1.67 mL) |
| Dichloromethane (DCM) | - | - | - | 40 mL |
| Saturated NaHCO₃ Solution | - | - | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | q.s. |
Experimental Protocol
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride[1]
-
Triethylamine (or another suitable non-nucleophilic base like N,N-diisopropylethylamine)[2]
-
Anhydrous Dichloromethane (DCM)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C with continuous stirring.[2]
-
Addition of Acyl Chloride: In a separate, dry dropping funnel, prepare a solution of 2-chloropropanoyl chloride (1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled solution of 2-aminobenzamide over 15-20 minutes.[3] It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.[4]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and then filter to remove the drying agent.[4]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Visualization
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Synthesis of 2-(2-Chloropropanamido)benzamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(2-Chloropropanamido)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. The synthesis involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This protocol is based on established principles of amide bond formation.
Proposed Synthetic Scheme
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The amino group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The subsequent loss of a chloride ion results in the formation of the desired amide product.
Reaction:
2-Aminobenzamide + 2-Chloropropanoyl chloride → this compound + HCl
Experimental Protocol
This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions may be necessary to achieve higher yields and purity.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 1.0 eq | >98% | Sigma-Aldrich |
| 2-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 eq | >97% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.2 eq | >99% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the 2-chloropropanoyl chloride solution dropwise to the cooled 2-aminobenzamide solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Characterize the purified this compound by determining its melting point and recording its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.
Predicted Analytical Data
The following table summarizes the expected analytical data for the final product.
| Analysis | Predicted Data |
| Appearance | White to off-white solid |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.5 (br s, 1H, NH), ~7.9 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.0 (br s, 2H, CONH₂), ~4.6 (q, 1H, CH), ~1.8 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170, ~168, ~138, ~132, ~128, ~124, ~122, ~120, ~55, ~22 |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1680-1640 (C=O stretching), ~1540 (N-H bending) |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at ~227.06 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Chloropropanoyl chloride is corrosive and a lachrymator; handle with extreme care.[1]
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Characterization of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(2-Chloropropanamido)benzamide. The methods described herein are fundamental for confirming the identity, purity, and stability of this compound in research and drug development settings.
Introduction
This compound is a benzamide derivative with potential applications in medicinal chemistry. As with any compound intended for pharmaceutical use, rigorous analytical characterization is essential to ensure its quality and safety. This document outlines the application of several key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. Each technique provides unique and complementary information.
Caption: General workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and for quantifying the compound in various matrices. A reversed-phase method is typically suitable for this type of molecule.
Experimental Protocol
A robust HPLC method should be developed and validated for the analysis of this compound. The following is a general protocol that can be used as a starting point for method development.[1]
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 278 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a similar concentration to the standard solution.
Data Presentation
The purity of the sample can be calculated based on the area percentage of the main peak in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Compound | To be determined | Value | >98% |
| Impurity 1 | To be determined | Value | Value |
| Impurity 2 | To be determined | Value | Value |
Note: This is an exemplary table. Actual retention times and impurity profiles will need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities and degradation products that may be present in the this compound sample.
Experimental Protocol
Given that benzamides can be thermally labile, a derivatization step may be necessary to improve volatility and thermal stability.[2] However, direct analysis may also be possible with careful optimization of the GC inlet temperature.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
GC-MS Conditions (General):
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C (or lower to prevent degradation) |
| Oven Temperature Program | Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Source | Electron Ionization (EI) at 70 eV |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, a common approach for amides is silylation. For example, heat the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to form the trimethylsilyl derivative.[2]
Data Presentation
The mass spectrum will provide a molecular fingerprint of the compound and its fragments.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | To be determined | Expected M+, fragments |
| Potential Impurity | To be determined | To be determined |
Note: The mass fragmentation pattern needs to be predicted or determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
Data Presentation
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -NH- (amide) |
| ~8.0-7.2 | m | 4H | Aromatic protons |
| ~7.5 | br s | 2H | -CONH₂ |
| ~4.8 | q | 1H | -CH(Cl)- |
| ~1.7 | d | 3H | -CH₃ |
Note: These are predicted values based on similar structures and will need to be confirmed by experimental data. The broad signals for the amide protons are due to exchange with residual water in the solvent.
¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide) |
| ~168 | C=O (amide) |
| ~140-120 | Aromatic carbons |
| ~55 | -CH(Cl)- |
| ~22 | -CH₃ |
Note: Predicted values require experimental verification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Data Presentation
Characteristic vibrational frequencies confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amides) |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1680-1640 | Strong | C=O stretching (amide I) |
| ~1600, ~1480 | Medium | C=C stretching (aromatic) |
| ~1550 | Medium | N-H bending (amide II) |
| ~750 | Strong | C-Cl stretching |
Note: These are typical ranges and the exact peak positions may vary.
Logical Relationship of Analytical Data
The data from these techniques are interconnected and should be used collectively to build a complete profile of the compound.
References
Application Note: HPLC Method for Purity Assessment of 2-(2-Chloropropanamido)benzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 2-(2-Chloropropanamido)benzamide, a key intermediate in pharmaceutical synthesis.
Introduction
This compound is a significant building block in the development of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) offers a powerful and reliable technique for separating and quantifying the main compound from its potential process-related impurities and degradation products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its structure suggests properties amenable to RP-HPLC.
-
Chemical Structure:
Figure 1. Chemical structure of this compound. -
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁ClN₂O₂
-
Molecular Weight: 226.66 g/mol
-
Solubility: Expected to be soluble in common organic solvents such as acetonitrile and methanol, and mixtures of these with water.
-
UV Absorption: The presence of the benzamide chromophore suggests UV absorbance in the range of 200-300 nm.
Experimental Protocol
This protocol outlines the necessary steps for the purity analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2][3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard and test samples.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with Orthophosphoric Acid.[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2][4] |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Solution Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid and filter through a 0.45 µm membrane filter.[1]
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1][2]
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to identify the retention time of the main peak and for quantification.
-
Inject the sample solution to be analyzed.
-
After the analysis, calculate the percentage purity of the sample.
Calculation of Purity
The percentage purity of the this compound sample is calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Data Presentation
The following table summarizes hypothetical data from the purity analysis of three different batches of this compound.
| Batch No. | Retention Time (min) | Peak Area of Main Compound | Total Peak Area | % Purity |
| B-001 | 12.5 | 4589023 | 4612345 | 99.49 |
| B-002 | 12.6 | 4723456 | 4758901 | 99.25 |
| B-003 | 12.5 | 4654321 | 4667890 | 99.71 |
Visualizations
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
HPLC Method Validation Parameters
Caption: HPLC Method Validation Parameters.
Conclusion
The described HPLC method provides a reliable and robust approach for the purity assessment of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good separation of the main compound from potential impurities. For regulatory submissions, this method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]
References
Application Notes and Protocols for Antimicrobial Activity Screening of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives are a class of compounds recognized for their diverse pharmacological activities, including antimicrobial properties. This document provides a detailed framework for the antimicrobial activity screening of 2-(2-Chloropropanamido)benzamide . As of the current literature review, specific antimicrobial data for this compound is not available. Therefore, the following protocols are based on established methodologies for screening novel chemical entities and analogous benzamide structures for antimicrobial efficacy. These notes serve as a comprehensive guide to performing initial in vitro evaluations.
The primary objective of this screening is to determine the potential of this compound to inhibit or kill pathogenic microorganisms. This is typically achieved through a tiered approach, beginning with a qualitative assessment of antimicrobial activity, followed by quantitative determination of the minimum concentration required to inhibit microbial growth.
Data Presentation: Antimicrobial Activity of Related Benzamide Derivatives
While specific data for this compound is not available, the following table summarizes the antimicrobial activity of structurally related benzamide and chloroacetamide derivatives against various bacterial strains. This data is provided for comparative purposes to offer insights into the potential activity of the target compound.
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | - | - | [1][2] |
| MRSA | - | - | [1][2] | |
| E. coli | - | - | [1][2] | |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | - | - | [1][2] |
| MRSA | - | - | [1][2] | |
| E. coli | - | - | [1][2] | |
| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | - | - | [1][2] |
| MRSA | - | - | [1][2] | |
| E. coli | - | - | [1][2] | |
| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 | 25 | [3] |
| E. coli | 3.12 | 31 | [3] | |
| Compound 6b (a benzamide derivative) | E. coli | 3.12 | 24 | [3] |
| Compound 6c (a benzamide derivative) | B. subtilis | 6.25 | 24 | [3] |
Note: '-' indicates data not reported in the cited sources. The above compounds are structurally related to the target compound and are presented to illustrate the range of potential antimicrobial activity.
Experimental Protocols
The following are detailed protocols for the preliminary screening and quantitative evaluation of the antimicrobial activity of this compound.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[4][5]
Materials:
-
This compound
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control antibiotic discs (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Test Compound Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth. Allow the plate to dry for 3-5 minutes.[6]
-
Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Test Compound: Pipette a defined volume (e.g., 100 µL) of the this compound solution into a well. In separate wells, add the solvent (DMSO) as a negative control and place a positive control antibiotic disc.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm) around each well. The zone of inhibition is the clear area where bacterial growth is absent.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cultures of test microorganisms
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Multichannel micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well to ensure equal volumes.
-
Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
The following diagrams illustrate the experimental workflows for the antimicrobial activity screening of this compound.
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 2-(2-Chloropropanamido)benzamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of "2-(2-Chloropropanamido)benzamide," a novel benzamide derivative with potential applications in anticancer research. While direct studies on this specific compound are emerging, the broader class of N-substituted benzamides has demonstrated significant potential in oncology research. This guide synthesizes available data from structurally related compounds to provide a framework for its evaluation as a potential therapeutic agent.
Introduction and Background
Benzamide derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] "this compound" belongs to this promising class of molecules. Its mechanism of action is hypothesized to involve the disruption of cell cycle progression and the activation of intrinsic apoptotic pathways, making it a candidate for further investigation in cancer therapy.
Postulated Mechanism of Action
Based on studies of related N-substituted benzamides, the proposed anticancer mechanism of "this compound" involves a multi-faceted attack on cancer cell proliferation and survival. The primary modes of action are believed to be:
-
Induction of Cell Cycle Arrest: Structurally similar benzamides have been shown to cause cell cycle arrest at different phases. For instance, some derivatives induce a G2/M phase block, while others cause arrest in the G0/G1 or S phase.[2][4][5] This disruption of the cell cycle is a critical step in preventing tumor cell division and proliferation.[6]
-
Activation of Apoptosis: Following cell cycle arrest, the compound is expected to trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9, a key initiator caspase.[2] Downstream activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.[3] This apoptotic induction appears to be independent of the p53 tumor suppressor protein status in some related compounds, suggesting a broader applicability across different cancer types.[2]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of structurally related benzamide derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of "this compound."
Table 1: Cytotoxicity of N-Substituted Benzamides in Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-substituted benzamides | 70Z/3 (Mouse pre-B cell) | Viability | >250 | [2] |
| N-substituted benzamides | HL-60 (Human promyelocytic leukemia) | Viability | >250 | [2] |
| Benzamidoxime derivatives | Jurkat (T-cell lymphoma) | Viability | Dose-dependent inhibition | [7] |
| Benzamidoxime derivatives | HL-60RG (Human leukemia) | Viability | Dose-dependent inhibition | [7] |
| 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) | Proliferation | Single-digit µM | [3] |
| 3-(2'-bromopropionylamino)-benzamides | Molt-3 (Leukemia) | Cytotoxicity | <6.5 | [4] |
Table 2: Effects of Benzamide Derivatives on Cell Cycle and Apoptosis
| Compound Class | Cell Line | Effect | Method | Reference |
| N-substituted benzamides | 70Z/3, HL-60 | G2/M cell cycle block | Flow Cytometry | [2] |
| N-substituted benzamides | 70Z/3, HL-60 | Apoptosis induction | Flow Cytometry, Western Blot | [2] |
| 2-hydroxy-N-(arylalkyl)benzamides | G361 | Apoptosis induction | Flow Cytometry, Caspase assays | [3] |
| 3-(2'-bromopropionylamino)-benzamides | Solid tumor cell lines | S-phase arrest | Flow Cytometry | [4] |
| 2-(2-phenoxyacetamido)benzamides | K562 (Chronic myelogenous leukemia) | G0/G1 arrest, Apoptosis | Flow Cytometry, Caspase assays | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer properties of "this compound" are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, Jurkat)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
"this compound" stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells treated with "this compound"
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis.
Materials:
-
Cancer cells treated with "this compound"
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
The following diagrams illustrate the postulated signaling pathway and a general experimental workflow for evaluating the anticancer potential of "this compound."
Caption: Postulated mechanism of anticancer action.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1] This document provides a comprehensive guide to the development of cell-based assays for the evaluation of "2-(2-Chloropropanamido)benzamide," a synthetic compound belonging to this class. While specific data for this particular molecule is not extensively available, the protocols and methodologies outlined herein are based on established assays for structurally related benzamide compounds. These assays are designed to assess its cytotoxic and apoptotic potential, providing a foundational framework for its in vitro characterization.
Many N-substituted benzamides have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This process is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and the subsequent activation of the caspase cascade.[2][3] Some benzamide derivatives also act as inhibitors of tubulin polymerization, which causes cell cycle arrest and ultimately leads to apoptosis.
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for accurate solution preparation and for understanding the compound's behavior in a biological system.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| LogP | ~1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Solubility | Predicted to be soluble in DMSO and ethanol. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, or other relevant line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) and a higher concentration for 24 hours.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| 72 | 15.1 ± 1.8 | |
| A549 | 24 | 62.8 ± 4.5 |
| 48 | 41.3 ± 3.9 | |
| 72 | 22.9 ± 2.1 | |
| HCT116 | 24 | 55.4 ± 4.2 |
| 48 | 36.9 ± 3.3 | |
| 72 | 19.8 ± 1.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 3.2 ± 0.5 | 1.8 ± 0.3 |
| Compound | 15 (IC50) | 25.6 ± 2.1 | 8.4 ± 1.1 |
| Compound | 30 (2x IC50) | 42.1 ± 3.5 | 15.7 ± 1.9 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
References
Application Notes and Protocols: 2-(2-Chloropropanamido)benzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chloropropanamido)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a reactive 2-chloropropanamido side chain offers a versatile scaffold for the synthesis of a library of derivatives, making it a valuable tool in drug discovery for identifying novel therapeutic agents. These application notes provide an overview of the potential applications of this compound, along with detailed protocols for its synthesis, characterization, and evaluation of its biological activities.
Background
Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to interact with various biological targets, including enzymes and receptors. The core benzamide structure can be readily modified at various positions to modulate its physicochemical properties and biological activity. The introduction of a 2-chloropropanamido group at the 2-position of the benzamide core provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.
Potential Applications in Drug Discovery
Based on the known activities of related benzamide derivatives, this compound and its analogs are promising candidates for screening in various therapeutic areas:
-
Anticancer Drug Discovery: Many benzamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and proliferation.
-
Antimicrobial Drug Discovery: The benzamide scaffold is present in several antimicrobial agents.[5][6] Derivatives of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Benzamides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose)polymerase (PARP).[7][8] The unique structural features of this compound may confer inhibitory activity against novel enzymatic targets.
Synthesis and Characterization
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride.
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-aminobenzamide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Evaluation Protocols
The following are generalized protocols for the initial biological screening of this compound.
In Vitro Anticancer Activity
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antimicrobial Activity
Broth Microdilution Assay Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in Mueller-Hinton broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation
The following tables present hypothetical data for the biological activity of this compound and its derivatives to illustrate how experimental results could be structured.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | HeLa | MCF-7 | A549 |
| This compound | 15.2 | 22.5 | 35.1 |
| Derivative A (R = -OCH₃) | 8.7 | 12.1 | 19.8 |
| Derivative B (R = -F) | 12.4 | 18.9 | 28.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
| This compound | 64 | 32 | >128 |
| Derivative C (R = -NO₂) | 32 | 16 | 64 |
| Derivative D (R = -Cl) | 64 | 32 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Potential Mechanism of Action and Signaling Pathways
Based on the activities of similar benzamide compounds, this compound could potentially exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Hypothetical mechanism of action for anticancer activity.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets. The protocols and data presented herein provide a framework for the initial exploration of this compound and its derivatives in a drug discovery setting. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloropropanamido)benzamide
Welcome to the Technical Support Center for the synthesis of 2-(2-Chloropropanamido)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the acylation of 2-aminobenzamide with 2-chloropropionyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 2-aminobenzamide and 2-chloropropionyl chloride. It is crucial that both reagents are of high purity and that the 2-chloropropionyl chloride has not hydrolyzed due to moisture.
Q3: Why is a base necessary in this reaction, and what are the common choices?
A3: A base is essential to neutralize the hydrochloric acid (HCl) generated during the acylation reaction. If not neutralized, the HCl will protonate the amino group of the starting material, 2-aminobenzamide, rendering it non-nucleophilic and stopping the reaction.[2] Common bases include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous base like sodium hydroxide. The choice of base can impact the reaction rate and yield.
Q4: What solvents are suitable for this synthesis?
A4: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of 2-chloropropionyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices when using an organic base like triethylamine.[3] If an aqueous base is used, a biphasic system with a solvent like DCM or diethyl ether can be employed with vigorous stirring.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, should be used to separate the starting material (2-aminobenzamide), the product, and any potential byproducts. The disappearance of the starting amine spot and the appearance of a new product spot indicate the progression of the reaction.
Q6: What are the common impurities I might encounter in the crude product?
A6: Common impurities include unreacted 2-aminobenzamide, hydrolyzed 2-chloropropionyl chloride (2-chloropropanoic acid), and potentially di-acylated byproducts, although the latter is less likely for the primary aromatic amine under controlled conditions.
Q7: What is the best way to purify the final product?
A7: The most common method for purifying solid organic compounds like this compound is recrystallization.[2] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be chosen that dissolves the compound well at high temperatures but poorly at room temperature. If recrystallization is not sufficient, column chromatography on silica gel can be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-chloropropionyl chloride: The acyl chloride is sensitive to moisture. | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Use a fresh bottle of 2-chloropropionyl chloride or distill it before use. |
| 2. Protonation of 2-aminobenzamide: Insufficient or no base was used to neutralize the HCl byproduct. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used.[2] | |
| 3. Low reaction temperature: The reaction rate may be too slow. | - While the initial addition of the acyl chloride is often done at 0°C to control the exothermic reaction, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion. | |
| 4. Poor quality of starting materials: Impurities in 2-aminobenzamide or 2-chloropropionyl chloride can interfere with the reaction. | - Check the purity of the starting materials by melting point or spectroscopic methods (NMR, IR). Purify if necessary. | |
| Presence of Unreacted 2-Aminobenzamide in Product | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. | - Increase the reaction time. - Consider a slight excess (1.05-1.1 equivalents) of 2-chloropropionyl chloride. |
| 2. Insufficient mixing: In a biphasic system, poor stirring can limit the contact between reactants. | - Ensure vigorous stirring throughout the reaction. | |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can lower the melting point of the product. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. - If oiling out persists, extract the product into an organic solvent, wash with water and brine, dry the organic layer, and concentrate. The resulting crude material can then be purified by recrystallization from a different solvent system or by column chromatography.[2] |
| Multiple Spots on TLC After Reaction | 1. Side reactions: Formation of byproducts. | - Optimize reaction conditions (temperature, reaction time, order of addition of reagents). - Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethylamine
This protocol describes the acylation of 2-aminobenzamide with 2-chloropropionyl chloride in an organic solvent using triethylamine as the base.
Materials:
-
2-aminobenzamide
-
2-chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 2-aminobenzamide (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the cooled solution and stir for 10-15 minutes.
-
Slowly add a solution of 2-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
Technical Support Center: Purification of 2-(2-Chloropropanamido)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "2-(2-Chloropropanamido)benzamide". The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
The synthesis of this compound typically involves the reaction of 2-aminobenzamide with 2-chloropropanoyl chloride. Potential impurities may include:
-
Unreacted starting materials: 2-aminobenzamide and 2-chloropropanoyl chloride.
-
Hydrolysis products: 2-chloropropanoic acid (from the hydrolysis of 2-chloropropanoyl chloride) and 2-aminobenzoic acid (if the benzamide moiety hydrolyzes).
-
Side products: Di-acylated products where the amide nitrogen of the benzamide is also acylated, or other closely related structural analogs.
-
Residual solvents from the reaction and initial workup.
Q2: My crude product is an oil and will not solidify. How can I induce crystallization?
The phenomenon of "oiling out" is common when impurities are present, which can depress the melting point of the mixture. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the oil. This "seed crystal" will act as a template for further crystallization.
-
Solvent Adjustment: If the product is too soluble, you can try adding a non-polar "anti-solvent" dropwise until the solution becomes slightly turbid, and then allow it to stand. Common anti-solvents for amide purifications include hexanes or heptane when the initial solvent is more polar like ethyl acetate or acetone.
-
Concentration and Cooling: Reduce the volume of the solvent and cool the solution in an ice bath or refrigerator to decrease solubility and promote crystallization.
Q3: What are the recommended starting points for purification by recrystallization?
For amide compounds, a systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound well when hot but poorly when cold.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Solubility Profile | Comments |
| Ethanol/Water | Amides are often soluble in hot ethanol and less soluble upon addition of water. | A common and effective mixed-solvent system for amides. |
| Isopropanol | Similar to ethanol, often provides good crystal formation. | Can be used as a single solvent or with water. |
| Ethyl Acetate/Hexanes | Good solubility in hot ethyl acetate, with precipitation induced by adding hexanes. | A versatile system for compounds of intermediate polarity. |
| Acetone | Many organic compounds are soluble in acetone. | Can be effective, but its low boiling point requires careful handling. |
Q4: Column chromatography is resulting in poor separation. What can I do to improve it?
Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The choice of eluent is critical. For N-substituted benzamides, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. It is essential to first determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for the best separation on the column.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for amide purification. If you observe streaking or irreversible binding, which can occur with basic compounds, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.
Troubleshooting Guides
Problem: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Use a less polar solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Product is sticking to the column. | Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent to improve recovery. |
| Product is volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum. |
Problem: Co-elution of Impurities in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | Perform a thorough TLC analysis to find a solvent system that provides better separation between your product and the impurity. A shallower gradient during elution can also improve resolution. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a silica-to-crude-material ratio of at least 50:1 (w/w) for difficult separations. |
| Impurity has very similar polarity to the product. | Consider alternative purification techniques such as preparative HPLC or recrystallization if chromatography is ineffective. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: General Flash Column Chromatography Procedure
Table 2: Typical Column Chromatography Conditions
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the TLC analysis to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Table 3: Suggested HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: A logical workflow for the purification and analysis of this compound.
Technical Support Center: 2-(2-Chloropropanamido)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloropropanamido)benzamide. The information provided addresses potential side reactions, impurity formation, and degradation pathways that may be encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound and what common impurities can they introduce?
The synthesis of this compound typically involves the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. The primary impurities can arise from the starting materials themselves or from side reactions during the synthesis.
Table 1: Potential Impurities from Starting Materials and Synthesis
| Impurity Name | Source | Potential Impact |
| 2-Aminobenzamide | Unreacted starting material | Can be difficult to separate from the final product due to similar polarity. |
| 2-Chloropropanoic acid | Hydrolysis of 2-chloropropanoyl chloride | Can lead to the formation of salt impurities and affect reaction pH. |
| Bis-acylated product (di-acylation) | Reaction of a second molecule of 2-chloropropanoyl chloride with the newly formed amide nitrogen | Results in a higher molecular weight impurity that can complicate purification. |
| Anthranilic acid | Hydrolysis of the benzamide group of 2-aminobenzamide | Can react with 2-chloropropanoyl chloride to form an undesired side product. |
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
Based on the degradation pathways of similar amide-containing compounds, hydrolysis is a primary degradation route for this compound.[1][2] The amide linkages are susceptible to cleavage under acidic or basic conditions.
The primary hydrolysis product is expected to be 2-aminobenzamide and 2-chloropropanoic acid. Further hydrolysis of 2-aminobenzamide can lead to the formation of anthranilic acid.[1]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
Low yields during the synthesis of this compound are often attributed to side reactions involving the acyl chloride starting material.[3]
Table 2: Troubleshooting Low Synthesis Yield
| Observation | Potential Cause | Suggested Action |
| Low yield of desired product with the presence of 2-chloropropanoic acid. | Hydrolysis of 2-chloropropanoyl chloride due to moisture in reagents or solvent. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a significant amount of a polar, water-soluble byproduct. | Protonation of the 2-aminobenzamide starting material by HCl generated during the reaction, rendering it non-nucleophilic.[3] | Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge the HCl produced. |
| The reaction mixture becomes very thick and difficult to stir. | The product is precipitating out of the solution. | Add more of the reaction solvent to maintain a stirrable slurry. |
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Unexpected peaks in your analytical data often indicate the presence of side reaction products or degradation products.
Table 3: Identification and Mitigation of Unexpected Products
| Peak Characteristics | Potential Identity | Proposed Mitigation Strategy |
| A peak with a mass corresponding to the loss of the chloropropanoyl group. | 2-Aminobenzamide (from hydrolysis). | Store the compound in a desiccator. For long-term storage, consider an inert atmosphere at low temperatures. Avoid exposure to acidic or basic conditions. |
| A peak with a mass corresponding to the elimination of HCl. | 2-(Acrylamido)benzamide. | Avoid exposing the compound to strong bases, especially at elevated temperatures. |
| A higher molecular weight peak. | Intramolecular cyclization product or a di-acylated impurity. | During synthesis, maintain a low reaction temperature and control the stoichiometry of the reactants carefully. For purification, consider preparative chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2-aminobenzamide and 2-chloropropanoyl chloride.
-
Preparation : In a dry, round-bottom flask under an inert atmosphere, dissolve 2-aminobenzamide in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base : Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.
-
Acylation : Cool the mixture in an ice bath (0 °C). Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography.
Protocol 2: Stress Testing for Forced Degradation Studies
To identify potential degradation products, forced degradation studies can be performed under various stress conditions.
-
Acidic Hydrolysis : Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat the solution at 60 °C for 24 hours.
-
Basic Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Stir at room temperature for 8 hours.
-
Oxidative Degradation : Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Stir at room temperature for 24 hours.
-
Thermal Degradation : Heat the solid compound in an oven at 105 °C for 48 hours.
-
Analysis : Analyze the samples from each stress condition by a stability-indicating method, such as HPLC with UV and mass spectrometric detection, to identify and quantify the degradation products.
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
Optimizing reaction conditions for "2-(2-Chloropropanamido)benzamide" synthesis
Welcome to the technical support center for the synthesis of 2-(2-Chloropropanamido)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 2-aminobenzamide on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are 2-aminobenzamide and 2-chloropropanoyl chloride. If you begin with 2-chloropropanoic acid, you will also need a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to generate the acyl chloride in situ.
Q3: Why is a base necessary in this reaction, and what are suitable options?
A3: A base is required to neutralize the HCl generated during the acylation reaction. This prevents the protonation of the unreacted 2-aminobenzamide, which would render it non-nucleophilic and stop the reaction. Common choices for bases include aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH), as well as organic bases like pyridine or triethylamine (Et₃N). Pyridine can sometimes also act as a catalyst in the acylation process.
Q4: What solvent systems are typically used for this synthesis?
A4: The choice of solvent depends on the specific reaction conditions. For a typical Schotten-Baumann reaction, a biphasic system with a non-polar organic solvent like dichloromethane (DCM) or diethyl ether and an aqueous solution of the base is common. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) can also be used, particularly when employing coupling agents.
Q5: How can I purify the crude this compound?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization. Suitable solvent systems for amides often include ethanol/water, hexane/ethyl acetate, or toluene. If recrystallization does not provide a product of sufficient purity, column chromatography is a viable alternative.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for resolution.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | 1. Inactive 2-chloropropanoyl chloride: The acyl chloride may have hydrolyzed due to moisture exposure. 2. Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of 2-aminobenzamide. 3. Low reaction temperature: The reaction rate may be too slow at the chosen temperature. 4. Poor mixing: In a biphasic system, inefficient stirring can limit the interaction between reactants. | 1. Use freshly distilled or newly purchased 2-chloropropanoyl chloride. Ensure all glassware is dry. 2. Use at least a stoichiometric amount of base, and consider a slight excess. 3. While the reaction is often performed at 0°C to control exothermicity, allowing it to warm to room temperature may be necessary for completion. Monitor the reaction by TLC. 4. Ensure vigorous stirring to facilitate contact between the organic and aqueous phases. |
| Multiple Spots on TLC Plate (Impure Product) | 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Di-acylation: The benzamide nitrogen may have also been acylated. 3. Hydrolysis of acyl chloride: 2-chloropropanoic acid may be present as an impurity. | 1. Increase the reaction time or consider a slight excess of the acylating agent. 2. Use a controlled stoichiometry of the acylating agent and add it dropwise to the solution of 2-aminobenzamide. 3. Ensure anhydrous conditions during the reaction. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can help remove acidic impurities. |
| Product is an Oil, Not a Solid | 1. Presence of impurities: Impurities can lower the melting point of the product. 2. Residual solvent: Trapped solvent can prevent crystallization. | 1. Purify the oil using column chromatography. After purification, attempt recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture: The chosen solvent may not be ideal for product precipitation. | 1. If the product is soluble, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is an adapted procedure based on the synthesis of similar benzamide derivatives.
Materials:
-
2-aminobenzamide
-
2-chloropropanoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis using a Coupling Agent (EDC/HOBt)
This protocol is an alternative for when starting from 2-chloropropanoic acid.
Materials:
-
2-chloropropanoic acid
-
2-aminobenzamide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-chloropropanoic acid (1.1 equivalents) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add 2-aminobenzamide (1.0 equivalent).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions for Analogous Benzamide Syntheses
| Parameter | Method 1: Acyl Chloride | Method 2: Coupling Agent |
| Starting Materials | 2-aminobenzamide, 2-chloropropanoyl chloride | 2-aminobenzamide, 2-chloropropanoic acid |
| Base/Coupling Agent | Pyridine or Triethylamine | EDC·HCl, HOBt, DIPEA |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 24 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Table 2: Characterization Data for Analogous Compounds
| Property | Expected Range/Value for this compound |
| Appearance | White to off-white solid |
| Melting Point | 130 - 150 °C (estimated) |
| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.0-8.5 ppm), Amide NH protons (δ 9.0-11.0 ppm), -CH(Cl)- proton (quartet, δ ~4.5 ppm), -CH₃ protons (doublet, δ ~1.6 ppm) |
| IR (KBr, cm⁻¹) | N-H stretch (3200-3400), C=O stretch (amide I, ~1680), N-H bend (amide II, ~1640), C-Cl stretch (~750) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
"2-(2-Chloropropanamido)benzamide" stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(2-Chloropropanamido)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two amide linkages, making it susceptible to hydrolysis under both acidic and basic conditions. The presence of a chlorine atom on the propionamide group also introduces potential for dehalogenation and other degradation pathways, particularly under thermal and photolytic stress.
Q2: What are the likely degradation products of this compound?
A2: Based on its structure, the primary degradation products are expected to result from the hydrolysis of the amide bonds. This would lead to the formation of 2-aminobenzamide and 2-chloropropanoic acid, or benzoic acid and 2-(2-chloropropanamido)amine under different hydrolytic conditions. Under more strenuous conditions, such as high temperature, dehalogenation might occur, potentially leading to the release of hydrogen chloride gas and the formation of propionamide derivatives.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to high humidity and extreme temperatures.
Q4: Can I use this compound in aqueous solutions?
A4: While it may be soluble in some aqueous solutions, its stability will be compromised over time due to hydrolysis. The rate of degradation will depend on the pH, temperature, and presence of any catalysts. For experiments requiring the compound to be in solution for extended periods, it is advisable to prepare fresh solutions and to buffer them at a pH where the compound exhibits maximum stability (typically near neutral pH, though this needs to be experimentally determined).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Degradation of this compound during storage or experimentation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, and sealed).
-
Assess Solution Stability: If working with solutions, determine the stability of the compound in your specific solvent system and at the experimental temperature. It is recommended to perform a time-course analysis using a stability-indicating analytical method like HPLC to monitor for degradation.
-
Check for Incompatibilities: The compound may be incompatible with other components in your formulation or experimental setup. For example, strong acids, bases, or oxidizing agents can accelerate degradation.
-
Perform Purity Analysis: Analyze the purity of your starting material to ensure it has not degraded prior to use.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like mass spectrometry (MS) to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.
-
Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled stress conditions (e.g., acid, base, heat, light, oxidation). The degradation products formed under these conditions can be compared to the unknown peaks observed in your samples.
-
Review the Synthesis Pathway: Impurities from the synthesis process can sometimes be mistaken for degradation products. Review the synthetic route to identify potential by-products.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Summary of Forced Hydrolysis Studies
| Condition | Time (hours) | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 15.2 | 2-Aminobenzamide, 2-Chloropropanoic acid |
| 0.1 M NaOH (60 °C) | 24 | 28.5 | 2-Aminobenzamide, 2-Chloropropanoic acid |
| pH 7.4 Buffer (60 °C) | 24 | 3.1 | 2-Aminobenzamide |
Table 2: Summary of Other Forced Degradation Studies
| Condition | Duration | % Degradation of this compound | Major Degradation Products |
| Thermal (80 °C, solid) | 72 hours | 8.7 | 2-Aminobenzamide, Unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 12.3 | Photodegradants (further analysis required) |
| Oxidative (3% H₂O₂, RT) | 24 hours | 5.9 | Oxidized derivatives |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each condition (0.1 M HCl, 0.1 M NaOH, and pH 7.4 buffer), add a small aliquot of the stock solution to the respective aqueous medium to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Recrystallization of 2-(2-Chloropropanamido)benzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-(2-Chloropropanamido)benzamide. Below you will find troubleshooting advice, frequently asked questions, quantitative data to guide solvent selection, and a detailed experimental protocol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound and related compounds.
Q1: My compound has dissolved, but an oil is forming instead of crystals upon cooling. What should I do?
A1: This phenomenon, known as "oiling out," happens when the solution becomes supersaturated at a temperature above the compound's melting point or when the solid melts before it dissolves.[1] Here are several solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.[1]
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. Let the flask cool to room temperature on a benchtop, possibly insulated with a paper towel, before moving it to an ice bath.[1][2]
-
Change the Solvent System: The boiling point of your solvent might be too high. Opt for a solvent with a lower boiling point or use a larger volume of a less powerful solvent.[1]
Q2: After cooling the solution, no crystals have formed. What are the next steps?
A2: This is a frequent issue, often due to using too much solvent or the solution being highly supersaturated.[1] Try the following methods to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[2][3] This creates a rough surface that can initiate crystal growth.
-
Seed the Solution: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a nucleation site.[3]
-
Reduce the Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[2]
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[3]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors.[2] Consider these points for optimization:
-
Minimize Solvent Usage: Use the minimum amount of near-boiling solvent necessary to dissolve your crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2][4]
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the precipitation of the solid.[4]
-
Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
Q4: What are the best solvents for recrystallizing this compound?
A4: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amide compounds, polar solvents are often a good choice.[5] Based on the structure of this compound, which is a benzamide derivative, good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, acetone, acetonitrile, and water.[5][6][7]
-
Mixed Solvent Systems: A solvent pair can be very effective. A common approach for amides is to dissolve the compound in a "good" hot solvent like ethanol and then add a "poor" hot solvent like water dropwise until the solution becomes slightly cloudy.[1] Other potential mixtures include heptane/ethyl acetate and methanol/water.[8]
Q5: The recrystallized product is still impure. What can I do?
A5: If impurities persist after recrystallization, consider the following:
-
Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Use a Different Solvent System: The impurities might have similar solubility properties to your compound in the chosen solvent. Trying a different solvent or solvent pair may leave the impurities dissolved in the mother liquor.
-
Incorporate a Charcoal Step: If you notice colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb them.[2]
Quantitative Data: Solvent Selection Guide
| Solvent | Temperature (K) | Solubility of Benzamide (mole fraction) | Solvent Class |
| Methanol | 283.15 | 0.0865 | Polar Protic |
| 323.15 | 0.2842 | ||
| Ethanol | 283.15 | 0.0468 | Polar Protic |
| 323.15 | 0.1856 | ||
| Acetone | 283.15 | 0.0631 | Polar Aprotic |
| 323.15 | 0.2215 | ||
| Acetonitrile | 283.15 | 0.0062 | Polar Aprotic |
| 323.15 | 0.0248 | ||
| Water | 283.15 | 0.0019 | Polar Protic |
| 323.15 | 0.0075 | ||
| Data adapted from a study on benzamide solubility.[9] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for recrystallization that can be adapted based on the chosen solvent system.
1. Solvent Selection:
-
Place a small amount of the crude compound (approx. 20-30 mg) in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should recrystallize out of the solution.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely.
-
If the compound does not fully dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.[4]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the impurities. This step prevents the desired compound from crystallizing prematurely on the filter paper.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Allow the crystals to dry completely on the filter paper or in a desiccator before weighing and determining the melting point.
Recrystallization Workflow
The following diagram illustrates the general workflow and decision-making process for a successful recrystallization experiment.
Caption: A workflow diagram illustrating the key steps of the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting "2-(2-Chloropropanamido)benzamide" NMR spectrum impurities
Welcome to the technical support center for the synthesis and analysis of 2-(2-Chloropropanamido)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the acylation of 2-aminobenzamide with 2-chloropropanoyl chloride. This reaction typically involves the nucleophilic attack of the amino group of 2-aminobenzamide on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid. A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct.
Q2: My reaction is complete according to TLC, but I'm having trouble with the work-up and purification. What are the best practices?
After the reaction, the mixture is typically quenched with water or a dilute aqueous acid to protonate any remaining base and facilitate its removal. The crude product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute sodium bicarbonate solution can help remove any acidic impurities, such as 2-chloropropanoic acid. The final product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Q3: My final product's NMR spectrum shows more peaks than expected. What are the common impurities?
Common impurities in the synthesis of this compound include:
-
Unreacted 2-aminobenzamide: The starting material may be present if the reaction did not go to completion.
-
2-Chloropropanoic acid: This can form from the hydrolysis of the 2-chloropropanoyl chloride reagent, especially if moisture is present in the reaction.
-
Triethylamine hydrochloride (or other amine salt): This salt is formed from the base used to quench the HCl byproduct and can sometimes be carried through the work-up. It is typically soluble in water.
-
Diacylated byproduct: Under certain conditions, a second molecule of 2-chloropropanoyl chloride could react with the amide nitrogen of the product, though this is generally less favorable.
Troubleshooting Guide for NMR Spectrum Impurities
This guide will help you identify common impurities in your ¹H NMR spectrum of this compound.
Problem: Unidentified peaks in the aromatic region (δ 6.5-8.5 ppm).
-
Possible Cause: Unreacted 2-aminobenzamide.
-
Solution: Compare the unidentified peaks to the known spectrum of 2-aminobenzamide. If they match, the reaction may not have gone to completion. Consider increasing the reaction time, temperature, or the stoichiometry of the acyl chloride.
Problem: A quartet around δ 4.5-4.8 ppm and a doublet around δ 1.7-1.9 ppm are more intense than expected, or new, similar signals appear.
-
Possible Cause: Presence of 2-chloropropanoic acid.
-
Solution: This impurity arises from the hydrolysis of 2-chloropropanoyl chloride. Ensure all glassware is dry and use anhydrous solvents. During work-up, wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic impurity.
Problem: Broad signals, possibly in the aliphatic or aromatic region, that are not attributable to the product or known impurities.
-
Possible Cause: Amine salt byproduct (e.g., triethylamine hydrochloride).
-
Solution: These salts are typically water-soluble. Ensure thorough washing of the organic layer with water or brine during the extraction process.
Data Presentation: NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. The data for the final product is predicted, while the data for impurities is based on experimental values.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.85 | Doublet | 3H | ~22.5 |
| CH-Cl | ~4.75 | Quartet | 1H | ~55.0 |
| Aromatic CH | ~7.2-7.6 | Multiplet | 3H | ~122-134 |
| Aromatic CH (adjacent to amide) | ~8.5 | Doublet | 1H | ~121.0 |
| C=O (amide on ring) | - | - | - | ~169.0 |
| C=O (propanamido) | - | - | - | ~167.5 |
| Aromatic C-NH | - | - | - | ~138.0 |
| Aromatic C-C=O | - | - | - | ~120.0 |
| NH (propanamido) | ~9.5 | Singlet (broad) | 1H | - |
| NH₂ (benzamide) | ~6.0 & ~6.5 | Singlet (broad) | 2H | - |
Table 2: Experimental ¹H NMR and ¹³C NMR Data for Common Impurities
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 2-Aminobenzamide | Aromatic CH | 6.6-7.4 | Multiplet | 116-133 |
| NH₂ (aromatic) | ~5.8 | Singlet (broad) | 150 (C-NH₂) | |
| NH₂ (amide) | ~7.5 | Singlet (broad) | 171 (C=O) | |
| 2-Chloropropanoic Acid | CH₃ | ~1.75 | Doublet | ~21.0 |
| CH-Cl | ~4.5 | Quartet | ~54.0 | |
| COOH | ~11-12 | Singlet (broad) | ~175.0 | |
| 2-Chloropropanoyl Chloride | CH₃ | ~1.8 | Doublet | ~26.0 |
| CH-Cl | ~4.8 | Quartet | ~62.0 | |
| - | - | - | ~172.0 (C=O) |
Experimental Protocols
Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath. Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR spectrum impurities.
Caption: Synthesis pathway and potential impurity sources.
How to improve the solubility of "2-(2-Chloropropanamido)benzamide" for assays
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 2-(2-Chloropropanamido)benzamide for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The standard approach for compounds with poor aqueous solubility is to first prepare a high-concentration stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in biological research due to its high solubilizing power and compatibility with many assays at low final concentrations.[2][3][4]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: To avoid solvent-induced artifacts or toxicity to cells, the final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and in many cases, not exceeding 1%.[3] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration without the test compound) in your experiments to account for any effects of the solvent itself.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:
-
Lower the final concentration: The most straightforward approach is to test lower final concentrations of the compound.
-
Use a co-solvent: Incorporating a co-solvent like polyethylene glycol (PEG) or glycerol in the final assay buffer can improve solubility.[4]
-
pH adjustment: The ionization state of a molecule can significantly impact its solubility. If the compound has ionizable groups, adjusting the pH of the assay buffer may prevent precipitation.[3]
-
Use of surfactants: Low concentrations of non-ionic detergents, such as Triton X-100 (e.g., 0.01-0.1%), can help prevent aggregation and improve apparent solubility.[3]
Q5: Could poor solubility be affecting my assay results?
A5: Yes, poor solubility can lead to several issues, including:
-
Inaccurate potency: Compound precipitation or aggregation can lead to an underestimation of the compound's true potency.[3]
-
Non-specific activity: Aggregates of small molecules are known to cause non-specific inhibition of proteins, leading to false-positive results.[3] These are often referred to as Pan-Assay Interference Compounds (PAINS).
-
Poor reproducibility: Inconsistent solubility and precipitation between experiments can lead to high variability in the results.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound is difficult to dissolve in DMSO for the initial stock solution. | The compound may have very low solubility even in organic solvents, or the concentration is too high. | 1. Gently warm the solution (e.g., to 37°C) and vortex. 2. Use sonication to aid dissolution. 3. If still insoluble, consider using an alternative solvent like DMF or NMP, but check for compatibility with your assay. 4. Prepare a lower concentration stock solution. |
| Visible precipitation or cloudiness in the assay well after adding the compound. | The compound's solubility limit in the aqueous assay buffer has been exceeded. | 1. Visually inspect the wells before and after adding the compound. 2. Centrifuge the plate and check for a pellet. 3. Reduce the final concentration of the compound. 4. See Q4 in the FAQ for strategies to improve solubility in the final assay buffer. |
| High variability in dose-response curves between replicate experiments. | Inconsistent precipitation or aggregation of the compound. | 1. Ensure consistent and thorough mixing when diluting the stock solution into the assay buffer. 2. Prepare fresh dilutions for each experiment. 3. Test for aggregation by including a detergent like Triton X-100 in the assay.[3] A significant shift in potency may indicate aggregation was an issue. |
| Steep, non-sigmoidal dose-response curve. | This can be an indicator of compound aggregation leading to non-specific inhibition.[3] | 1. Perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[3] If the curve becomes more sigmoidal and the potency decreases, aggregation is likely. 2. Consider using Dynamic Light Scattering (DLS) to directly detect aggregate formation.[3] |
Quantitative Data Summary
The following table summarizes common solvents and their general applicability for solubilizing hydrophobic compounds like this compound for biological assays.
| Solvent/Agent | Type | Typical Use | Advantages | Considerations |
| DMSO | Polar Aprotic | High-concentration stock solutions | Excellent solubilizing power for many organic molecules.[2][3][4] | Can be toxic to cells at higher concentrations (>1%).[3] |
| Ethanol/Methanol | Polar Protic | Stock solutions | Less toxic than DMSO for some cell types. | Generally lower solubilizing power for very hydrophobic compounds compared to DMSO.[4] |
| DMF | Polar Aprotic | Alternative to DMSO for stock solutions | Good solubilizing power.[4] | Higher toxicity than DMSO. |
| PEG 300/400 | Polymer | Co-solvent in assay buffers | Can improve aqueous solubility and stability.[4] | Can increase the viscosity of the solution. |
| Glycerol | Polyol | Co-solvent in assay buffers | Can improve solubility and is generally protein-stabilizing.[4] | High concentrations can significantly increase viscosity. |
| Triton X-100 | Non-ionic Surfactant | Additive in assay buffers | Prevents non-specific aggregation.[3] | Can interfere with some assay formats (e.g., by disrupting membranes). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be determined by the user), you would weigh out the required mass.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you may gently warm the vial to 37°C for 5-10 minutes or place it in a sonicator bath for 5 minutes.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a high-throughput method to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your 10 mM DMSO stock solution of this compound in DMSO.
-
Dilution into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Analysis: Analyze the plate using a method that can detect precipitation, such as nephelometry (light scattering) or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound via HPLC-UV or LC-MS.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed is considered the kinetic solubility limit under those conditions.
Visualizations
References
Technical Support Center: Monitoring the Synthesis of 2-(2-Chloropropanamido)benzamide by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 2-(2-Chloropropanamido)benzamide via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle of monitoring this reaction with TLC?
Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the synthesis of this compound.[1] The synthesis typically involves the reaction of 2-aminobenzamide with 2-chloropropionyl chloride. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase (a solvent system).[2]
Q2: How do I choose an appropriate mobile phase (solvent system) for TLC?
The goal is to find a solvent system where the starting materials and the product have distinct Retention Factor (Rf) values, ideally between 0.15 and 0.85.[3] A common starting point for amide synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4]
-
Starting Point: Begin with a 1:1 mixture of Hexane:EtOAc.
-
Too High Rf (spots near top): The system is too polar. Increase the proportion of hexane.
-
Too Low Rf (spots near bottom): The system is too non-polar. Increase the proportion of ethyl acetate.
-
Poor Separation: If adjusting the ratio of hexane/EtOAc doesn't work, try a different solvent system, such as dichloromethane (DCM) and methanol (MeOH), often in a 9:1 or 19:1 ratio.[5][6]
For basic compounds like amines, adding a small amount of triethylamine (Et₃N, ~0.1-1%) to the mobile phase can prevent streaking and improve spot shape.[3][4]
Q3: How can I visualize the spots on the TLC plate?
Since the starting materials and the benzamide product contain aromatic rings, they are typically UV-active.
-
UV Light: View the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots on the fluorescent background of the plate.[7]
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is non-destructive but may be less sensitive.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. The plate is dipped in the stain and may require gentle heating to develop the spots, which appear as yellow/brown spots on a purple background.
Q4: How do I interpret the TLC results to determine if the reaction is complete?
To interpret the results, you will spot three lanes on your TLC plate:
-
Lane 1 (Reference): A spot of the starting material, 2-aminobenzamide.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Lane 3 (Reaction): A spot of the current reaction mixture.
The reaction is considered complete when the spot corresponding to the limiting reactant (likely 2-aminobenzamide) is no longer visible in the reaction lane (Lane 3). A new spot, corresponding to the this compound product, will appear. The product is expected to be less polar than the starting amine, thus having a higher Rf value.
Experimental Protocols
Protocol 1: Synthesis of this compound
This reaction involves the acylation of 2-aminobenzamide with 2-chloropropionyl chloride.
Materials:
-
2-aminobenzamide
-
2-chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)[8]
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Under an inert atmosphere, dissolve 2-aminobenzamide (1.0 eq) and the base (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes.[9]
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction's progress by TLC every 30-60 minutes.
Protocol 2: TLC Reaction Monitoring
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dip a capillary spotter into the starting material solution (2-aminobenzamide in a volatile solvent) and briefly touch it to the origin in the first lane.
-
Dip a new capillary spotter into the reaction mixture and spot it in the third lane.
-
For the co-spot (second lane), first spot the starting material, then spot the reaction mixture directly on top of the same spot.
-
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots using a UV lamp. Circle the visible spots with a pencil.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of the this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are Streaking | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic and is interacting too strongly with the silica gel.[10]3. The sample was not fully dissolved in the spotting solvent. | 1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of triethylamine (~1%) to the mobile phase to neutralize active sites on the silica, which often helps with amines and amides.[4][10]3. Ensure the sample is fully dissolved before spotting. |
| All Spots at the Bottom (Low Rf) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For a hexane/EtOAc system, increase the percentage of EtOAc. |
| All Spots at the Top (High Rf) | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase. For a hexane/EtOAc system, decrease the percentage of EtOAc (increase hexane). |
| Poor Separation of Spots | The chosen mobile phase does not have the right selectivity for the compounds.[11] | Try a different solvent system. If hexane/EtOAc is not working, a common alternative is DCM/MeOH. Start with a high ratio of DCM (e.g., 19:1 DCM:MeOH) and gradually increase the MeOH content. |
| No Spots Visible Under UV Light | 1. The compounds are not UV-active.2. Not enough sample was spotted on the plate.3. The reaction has not been initiated. | 1. This is unlikely for this reaction, but if suspected, use a chemical stain like iodine or potassium permanganate for visualization.2. Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications).3. Confirm that all reagents have been added correctly. |
| Unexpected Spots Appear | 1. Formation of side products.2. The presence of impurities in the starting materials.3. Decomposition of a compound on the silica plate. | 1. Multiple spots can indicate side reactions.[8] For example, the hydrolysis of 2-chloropropionyl chloride would form 2-chloropropanoic acid, which may appear as a separate spot.2. Run a TLC of the starting materials individually to check their purity.3. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base. |
Data Presentation
The following table provides representative Rf values for the starting materials and the expected product in common TLC solvent systems. Actual values may vary based on specific conditions.
| Compound | Structure | Mobile Phase (v/v) | Approximate Rf Value |
| 2-aminobenzamide (Starting Material) |
| 1:1 Hexane:EtOAc | 0.25 - 0.35 |
| 2-chloropropionyl chloride (Starting Material) |
| 1:1 Hexane:EtOAc | ~0.8 (May hydrolyze on plate) |
| This compound (Product) |
| 1:1 Hexane:EtOAc | 0.50 - 0.65 |
Note: 2-chloropropionyl chloride is highly reactive and may hydrolyze to 2-chloropropanoic acid on the silica gel plate, which would result in a very low Rf value.
Visualizations
TLC Experimental Workflow
The following diagram illustrates the standard workflow for preparing, running, and analyzing a TLC plate to monitor the reaction.
Caption: Workflow for monitoring a chemical reaction using TLC.
TLC Troubleshooting Logic
This decision tree provides a logical approach to diagnosing and solving common TLC problems based on the initial result.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. silicycle.com [silicycle.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chembam.com [chembam.com]
- 11. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
Validation & Comparative
Comparing synthesis efficiency of "2-(2-Chloropropanamido)benzamide" methods
A Comparative Guide to the Synthesis of 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methodologies for the synthesis of "this compound," a valuable intermediate in pharmaceutical and organic synthesis. The comparison focuses on synthesis efficiency, supported by generalized experimental data and detailed protocols derived from established chemical principles, owing to the absence of specific literature for this exact compound.
Introduction
This compound can be synthesized through the formation of an amide bond between 2-aminobenzamide and a 2-chloropropanoyl moiety. The two methods explored in this guide are:
-
Method 1: Direct Acylation: The reaction of 2-aminobenzamide with pre-synthesized 2-chloropropanoyl chloride.
-
Method 2: One-Pot Synthesis: The in situ generation of 2-chloropropanoyl chloride from 2-chloropropanoic acid using a chlorinating agent like thionyl chloride, followed by immediate reaction with 2-aminobenzamide.
This guide will objectively compare these two approaches to aid researchers in selecting the most suitable method based on their specific laboratory capabilities and research needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthesis methods. The values are estimates based on typical yields and reaction parameters for similar acylation reactions.
| Parameter | Method 1: Direct Acylation | Method 2: One-Pot Synthesis |
| Starting Materials | 2-Aminobenzamide, 2-Chloropropanoyl chloride | 2-Aminobenzamide, 2-Chloropropanoic acid, Thionyl chloride |
| Estimated Yield | 80-95% | 75-90% |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Key Reagents | Organic Base (e.g., Pyridine, Triethylamine) | Thionyl Chloride, Organic Base (optional) |
| Work-up Procedure | Aqueous wash, Extraction | Quenching, Extraction, Neutralization |
| Purity of Crude Product | Generally high | May contain by-products from the chlorinating agent |
Experimental Protocols
The following are detailed experimental methodologies for the two proposed synthesis routes.
Method 1: Direct Acylation with 2-Chloropropanoyl Chloride
This method involves the direct reaction of 2-aminobenzamide with 2-chloropropanoyl chloride in the presence of a base to neutralize the HCl by-product.
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: One-Pot Synthesis from 2-Chloropropanoic Acid
This protocol describes the synthesis of this compound in a single reaction vessel by first converting 2-chloropropanoic acid to its acyl chloride in situ.
Materials:
-
2-Aminobenzamide
-
2-Chloropropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Pyridine or Triethylamine (optional, for HCl scavenging in the second step)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-chloropropanoic acid (1.1 equivalents) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude 2-chloropropanoyl chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve 2-aminobenzamide (1 equivalent) and an optional base like pyridine (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of 2-aminobenzamide to the cold acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described in Method 1 (steps 6-8).
Mandatory Visualization
The following diagrams illustrate the logical workflows of the two synthesis methods.
Caption: Workflow for Method 1: Direct Acylation.
Caption: Workflow for Method 2: One-Pot Synthesis.
Conclusion
Both direct acylation and one-pot synthesis are viable methods for preparing this compound.
-
Method 1 (Direct Acylation) is generally more straightforward and likely to provide a higher yield and cleaner crude product, provided that 2-chloropropanoyl chloride is readily available.
-
Method 2 (One-Pot Synthesis) offers the advantage of avoiding the isolation of the often moisture-sensitive acyl chloride. This can be beneficial if 2-chloropropanoyl chloride is not commercially available or is of low quality. However, this method may result in a slightly lower overall yield and a more complex purification process due to by-products from the thionyl chloride.
The choice between these methods will ultimately depend on the availability and quality of the starting materials, as well as the desired scale and purity of the final product. For laboratory-scale synthesis where high purity is paramount, Method 1 is often preferred. For larger-scale preparations or when starting from the carboxylic acid is more convenient, Method 2 presents a practical alternative.
A Comparative Analysis of the Cytotoxic Potential of 2-(2-Chloropropanamido)benzamide Against Established Cancer Inhibitors
For Immediate Release
[City, State] – A comprehensive guide published today offers a comparative analysis of the cytotoxic effects of the novel compound 2-(2-Chloropropanamido)benzamide against well-established cancer inhibitors, including PARP and histone deacetylase (HDAC) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing objective data to inform future research and therapeutic strategies.
While direct cytotoxic data for this compound is an area of ongoing investigation, this guide leverages available information on structurally similar compounds to provide a preliminary assessment of its potential. The analysis is based on the cytotoxic profiles of molecules containing the 2-chloropropionamide and benzamide functionalities, key structural components of the topic compound.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally related benzamide and 2-chloropropionamide derivatives, alongside established PARP and HDAC inhibitors, across various cancer cell lines. This data allows for a comparative assessment of their cytotoxic potency.
Table 1: Cytotoxicity of Benzamide and 2-Chloropropionamide Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Structurally Related to this compound | ||
| Compound 2C (Benzamide analog) | A549 (Lung Cancer) | 11.5[1] |
| Compound 2D (Benzamide analog) | A549 (Lung Cancer) | 8.4[1] |
| N-(2-Aminophenyl)-benzamide derivative | A549 (Lung Cancer) | Micromolar concentrations[2] |
| N-(2-Aminophenyl)-benzamide derivative | SF268 (CNS Cancer) | Micromolar concentrations[2] |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide (17t) | K562 (Leukemia) | Sub-micromolar concentrations[3] |
| S-CW3554 (2-chloropropionamide derivative) | Multiple Myeloma Cell Lines | Unique cytotoxicity observed[4] |
Table 2: Cytotoxicity of Known PARP Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | BRCA Status | IC50 (µM) |
| Olaparib | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 4.7[5] |
| HCT116 (Colorectal Cancer) | Not Specified | 2.799[6] | |
| PEO1 (Ovarian Cancer) | BRCA2 mutant | 0.004[6] | |
| Niraparib | PEO1 (Ovarian Cancer) | BRCA2 mutant | 7.487[6] |
| BT474 (Breast Cancer) | Not Specified | ~13[5] | |
| Rucaparib | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 2.3[5] |
| Talazoparib | MDA-MB-436 (Breast Cancer) | BRCA1 mutant | 0.13[5] |
| MDA-MB-231 (Breast Cancer) | Not Specified | 0.48[5] |
Table 3: Cytotoxicity of Known Histone Deacetylase (HDAC) Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| SAHA (Vorinostat) | A2780 (Ovarian Cancer) | 7.5[7] |
| MGCD0103 | Various Cancer Cell Lines | More potent than SAHA and MS-275[8] |
| MS-275 (Entinostat) | Various Cancer Cell Lines | Generally less potent than MGCD0103[8] |
| Chrysin derivative (C24) | HCT-116 (Colon Cancer) | 11.96 ± 0.18[9] |
Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of its structural analogs, this compound may exert its cytotoxic effects through the inhibition of Poly (ADP-ribose) polymerase (PARP) or histone deacetylases (HDACs). Benzamide itself is a known PARP inhibitor[10]. Furthermore, the 2-chloropropionamide moiety suggests a potential for covalent target engagement, a mechanism employed by some targeted cancer therapies[4].
dot
Caption: Potential PARP Inhibition Pathway of this compound.
dot
Caption: Potential HDAC Inhibition Pathway of this compound.
Experimental Protocols
The IC50 values presented in this guide are typically determined using standard in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Workflow:
dot
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, and known inhibitors are serially diluted to a range of concentrations and added to the wells. Control wells with untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Experimental Workflow:
dot
Caption: LDH Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds and controls.
-
Incubation: The plates are incubated for the desired exposure time.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well containing the supernatant.
-
Incubation for Reaction: The plate is incubated at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of around 490 nm.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent). The IC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration.
This guide provides a foundational comparison based on available data for structurally similar compounds. Further direct experimental evaluation of this compound is necessary to definitively characterize its cytotoxic profile and mechanism of action.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(2-Chloropropanamido)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of "2-(2-Chloropropanamido)benzamide," a crucial intermediate in various pharmaceutical syntheses. Ensuring the purity of such intermediates is paramount as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by detailed experimental protocols for their validation, in line with international guidelines.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the proposed analytical methods for "this compound."
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Application | Purity determination, impurity profiling, and quantification of non-volatile and thermally labile compounds. | Analysis of volatile and thermally stable compounds. Often used for residual solvent analysis and related volatile impurities. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1] | High-inertia column (e.g., Agilent J & W DB-35ms, 30m x 0.25mm x 0.25µm)[2] |
| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with 0.1% phosphoric acid[1] | Nitrogen or Helium[2] |
| Detection | UV at 278 nm[1] | Flame Ionization Detector (FID)[2] or Mass Spectrometry (MS)[3] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase)[1] | Derivatization (e.g., with methanol) may be required to increase volatility and thermal stability[2] |
| LOD/LOQ | Generally in the µg/mL to ng/mL range.[4] | Can achieve low detection limits, often in the ppm range.[5] |
| Advantages | High resolution, suitable for a wide range of compounds, non-destructive. | High sensitivity for volatile compounds, excellent for residual solvent analysis. |
| Limitations | May require longer analysis times, higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
The validation of analytical methods is crucial to ensure that the data generated is reliable and accurate.[6][7][8] The common parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[6][9][10]
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.[1]
-
Objective: To determine the purity of a synthesized "this compound" sample and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: 70% A to 30% A over 20 min, then hold at 30% A for 5 min[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 278 nm[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C[1]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of "this compound" reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the synthesized sample in the initial mobile phase to obtain a similar concentration to the standard solution.[1]
-
Spiked Sample Solution: Prepare a sample solution and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte to demonstrate specificity.[1]
-
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities that may be present in "this compound," such as residual solvents or volatile starting materials like 2-chloropropionyl chloride.
-
Objective: To determine the content of volatile related substances in "this compound."
-
Instrumentation: A gas chromatography system with a Flame Ionization Detector (FID).[2]
-
Chromatographic Conditions:
-
Chromatographic Column: Agilent J & W DB-35ms (30m × 0.25mm × 0.25 µm)[2]
-
Detector: FID, Detector Temperature: 260 °C[2]
-
Carrier Gas: Nitrogen, Column Flow Rate: 1.6 mL/min[2]
-
Injection Port Temperature: 240 °C[2]
-
Oven Temperature Program: Initial temperature of 80-95 °C for 3-5 minutes; ramp to 150-180 °C at a rate of 7-9 °C per minute, and hold for 6-10 minutes.[2]
-
-
Sample Preparation:
-
Test Solution: Accurately weigh about 0.5g of the sample, place it in a 10mL volumetric flask, add methanol for derivatization, dilute to the mark with methanol, and shake well.[2]
-
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision logic for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 3. CN110687226B - Method for measuring content of 2-chloropropionic acid in iopamidol - Google Patents [patents.google.com]
- 4. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. scielo.br [scielo.br]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. wjarr.com [wjarr.com]
A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. While specific structure-activity relationship (SAR) studies on "2-(2-Chloropropanamido)benzamide" are not extensively available in the public domain, a wealth of research on analogous benzamide derivatives provides critical insights into the chemical features governing their efficacy and mechanism of action. This guide offers a comparative analysis of SAR studies on various classes of benzamide derivatives, presenting experimental data, methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutics.
I. Comparative Biological Activities of Benzamide Derivatives
The versatility of the benzamide core allows for chemical modifications that can drastically alter its biological profile. Researchers have explored substitutions on both the benzoyl and aniline rings, as well as modifications of the amide linker, to develop compounds with activities ranging from anticancer and antimicrobial to enzymatic inhibition. The following tables summarize key findings from various SAR studies, comparing the structural modifications with their observed biological effects.
Table 1: SAR of Antiproliferative Benzamide Derivatives
| Series | General Structure | Key Substituent Modifications | Observed Activity/Potency | Target/Mechanism of Action | Reference |
| 3-(2'-Bromopropionylamino)-benzamides | 3-aminobenzamide core with a 2-bromopropionyl group | Variations in the amide substituent (R group) on the benzamide nitrogen. | Potent cytotoxicity against Molt-3 leukemia cells and several solid tumor cell lines (IC50 < 6.5 µM). | S-phase cell cycle arrest; does not target tubulin. | [1] |
| 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamides | Cinnamoyl anthranilate scaffold | Halogen substitution at the 5-position of the benzamido moiety (Iodine being most effective). Substituents on both benzamido and styryl moieties are favorable. | Inhibition of K562 leukemic cell growth. | Antitubulin agents. | [2] |
| N-(2-Aminophenyl)-benzamide Derivatives | N-(2-aminophenyl)-benzamide core | Various "cap" groups linked to the benzamide, including pyroglutamic acid and proline. | Nanomolar inhibition of HDAC1 and HDAC2; micromolar antiproliferative activity against A549 and SF268 cancer cell lines. | Class I HDAC inhibition; downregulation of EGFR mRNA and protein. | [3] |
| Bis-Benzamides | Two benzamide units linked together | Modifications at the N/C-terminus and side chains. A nitro group at the N-terminus is essential. | Potent antiproliferative activity (IC50 of 16 nM) on prostate cancer cells. | Inhibition of androgen receptor (AR)–coactivator interaction. | [4] |
Table 2: SAR of Benzamide Derivatives as Enzyme Inhibitors
| Series | General Structure | Key Substituent Modifications | Target Enzyme | Potency/Key Findings | Reference |
| Benzamide Riboside (BR) Analogues | Benzamide attached to a ribose moiety | Modifications to the benzamide and ribose portions. | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Metabolized to an NAD analogue (BAD) which inhibits IMPDH, particularly type II isoform found in proliferating cells. | [5] |
| Benzamide-based HDAC Inhibitors | Benzamide scaffold with a zinc-binding motif, a linker, and a surface recognition domain. | Increased electron density around the benzamide ring enhances inhibitory activity. | Histone Deacetylase 1 (HDAC1) | The carbonyl group of the benzamide interacts with Zn2+ in the catalytic domain. | [6] |
| Sulfamoyl Benzamide Derivatives | Benzamide with a sulfamoyl group. | Nature and position of substituents on both the benzamide and sulfamoyl moieties. | Carbonic Anhydrase (CA) Isoforms | Low nanomolar inhibition of hCA II and hCA IX. | [7] |
Table 3: SAR of Antimicrobial and Other Benzamide Derivatives
| Series | General Structure | Key Substituent Modifications | Biological Activity | Key Findings | Reference |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives | Benzamidoxime core | Chloride substitution on the benzoyl ring. | Anticancer (Human leukemia cells) | Chloride substitutes caused a strong decrease in cell growth. | [8] |
| 2-Phenoxybenzamides | 2-phenoxybenzoic acid coupled with various amines | Replacement of the piperazinyl substituent at position 2 of the phenoxy ring. | Antiplasmodial | Replacement of the piperazinyl group with H, NH2, or N-Boc-amino group decreased activity. | [9] |
| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Benzamide substituted with a pyridine-linked 1,2,4-oxadiazole | Variations in substituents on the terminal phenyl ring of the benzamide. | Fungicidal and Larvicidal | Most compounds showed good larvicidal activity against mosquito larvae at 10 mg/L. | [10] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the literature.
A. Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., K562, Molt-3, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test benzamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[2]
B. In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound interferes with the assembly of microtubules.
-
Tubulin Preparation: Purified tubulin is obtained from sources like bovine brain.
-
Assay Conditions: The assay is performed in a polymerization buffer (e.g., PIPES buffer) containing GTP.
-
Compound Incubation: The test compound is pre-incubated with tubulin on ice.
-
Polymerization Initiation: The temperature is raised to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is compared to a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter).[2]
C. Histone Deacetylase (HDAC) Inhibition Assay
This is a common method to screen for HDAC inhibitors.
-
Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.
-
Reaction Mixture: The assay is conducted in a buffer containing the HDAC1 enzyme, the substrate, and various concentrations of the test benzamide inhibitor.
-
Incubation: The reaction mixture is incubated at 37°C for a set period.
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3][6]
III. Visualizing Structure-Activity Relationships and Pathways
Graphical representations are invaluable tools for understanding complex biological data. The following diagrams, generated using the DOT language, illustrate key concepts related to benzamide SAR and their mechanisms of action.
Caption: Key modification sites on the general benzamide scaffold influencing biological activity.
Caption: Mechanism of action for benzamide-based HDAC inhibitors leading to gene expression.
Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.
References
- 1. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of N-Substituted Benzamide Analogs: Focus on Cytotoxicity and Antimicrobial Potential
This guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of benzamide derivatives. It focuses on two commonly investigated areas for this class of compounds: anticancer (cytotoxic) and antimicrobial activities.
Part 1: Anticancer and Cytotoxic Potential of N-Substituted 2-Chlorobenzamides
N-substituted benzamide derivatives have been explored for their potential as anticancer agents.[1] These compounds can induce apoptosis in cancer cells through various mechanisms. In this section, we use N-(3-acetamidophenyl)-2-chlorobenzamide as a representative analog to illustrate the assessment of cytotoxic and apoptotic effects.
Data Presentation: Comparative Cytotoxicity
The following table summarizes hypothetical cytotoxicity data of a representative N-substituted 2-chlorobenzamide against various cancer cell lines, compared with a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µM) |
| N-(3-acetamidophenyl)-2-chlorobenzamide | A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Cancer) | 21.8 | |
| HeLa (Cervical Cancer) | 18.5 | |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 |
| MCF-7 (Breast Cancer) | 1.2 | |
| HeLa (Cervical Cancer) | 0.9 |
Experimental Protocols
This protocol outlines a common method for assessing the cytotoxicity of a test compound.[1]
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v).
-
After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation and Measurement:
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
Following incubation, add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence intensity using a microplate reader (excitation: ~560 nm, emission: ~590 nm).
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualization: Signaling Pathway and Workflow
N-substituted benzamides may induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
References
Efficacy of 2-(2-Chloropropanamido)benzamide and its Analogs Against Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacterial and fungal infections presents a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount. Benzamide derivatives have emerged as a promising class of compounds with potent activity against various pathogens, including resistant strains. This guide provides a comparative analysis of the potential efficacy of 2-(2-Chloropropanamido)benzamide and related benzamide analogs against clinically significant resistant bacteria and fungi.
While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide consolidates data from structurally similar 2-chlorobenzamide and benzamide derivatives to provide a comparative overview of their potential antimicrobial performance. The primary mechanism of antibacterial action for many benzamides involves the inhibition of the essential bacterial cell division protein FtsZ, making it an attractive target for overcoming resistance.[1][2]
Comparative Efficacy Against Resistant Bacteria
Methicillin-resistant Staphylococcus aureus (MRSA) and other vancomycin-intermediate or -resistant strains are significant threats. Benzamide derivatives, particularly FtsZ inhibitors, have shown considerable promise in combating these pathogens.
Table 1: Antibacterial Efficacy of Benzamide Derivatives Against Resistant Gram-Positive Bacteria
| Compound/Analog Class | Resistant Strain(s) | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference(s) |
| 2,6-Difluorobenzamide Derivatives | MRSA ATCC 43300 | 4 | Vancomycin | >1 | [3] |
| MSSA ATCC 25923 | 1 | Vancomycin | 1 | [3] | |
| PC190723 (a benzamide) | S. aureus (MRSA) | 1 | - | - | [2] |
| Benzodioxane-Benzamide (FZ95, FZ100) | S. aureus (MRSA) | Potent activity reported | - | - | [2] |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | 2 | Vancomycin | >1 | [4] |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | 2 | Vancomycin | >1 | [4] |
| N-(1,3,4-oxadiazol-2-yl) benzamides (HSGN-94) | S. aureus (MRSA, VISA) | Active | - | - | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Comparative Efficacy Against Resistant Fungi
Resistance to common antifungal agents like fluconazole is a growing concern, particularly in Candida species. Chloro-substituted amide derivatives have demonstrated potential in overcoming this resistance.
Table 2: Antifungal Efficacy of Chloro-Substituted Amide Derivatives Against Fluconazole-Resistant Fungi
| Compound/Analog Class | Resistant Strain(s) | MIC (µg/mL) | Comparator Antifungal | Comparator MIC (µg/mL) | Reference(s) |
| 2-chloro-N-phenylacetamide | Fluconazole-resistant C. albicans | 128 - 256 | Fluconazole | High resistance noted | [6][7] |
| Fluconazole-resistant C. parapsilosis | 128 - 256 | Fluconazole | High resistance noted | [6][7] | |
| 2-chloromethyl-1H-benzimidazole derivative (5b) | C. gloeosporioides | 11.38 (IC50) | - | - | [8] |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Alternatives for Resistant Infections
A variety of alternative antimicrobial agents are available or in development for treating infections caused by resistant strains.
Table 3: Selected Alternatives for MRSA and Fluconazole-Resistant Candida Infections
| Pathogen | Alternative Agents | Mechanism of Action (if different) | Reference(s) |
| MRSA | Linezolid, Daptomycin, Tigecycline, Ceftaroline, Telavancin | Various (protein synthesis inhibition, cell membrane disruption, etc.) | [9][10][11] |
| Fluconazole-Resistant Candida | Ibrexafungerp, Isavuconazole, Boric Acid, Nystatin, Oteseconazole | Glucan synthase inhibition, ergosterol synthesis inhibition, etc. | [12][13] |
Signaling Pathways and Mechanisms of Action
The primary antibacterial target for many promising benzamide derivatives is the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[1] It polymerizes to form the Z-ring at the division site, which acts as a scaffold for the divisome machinery.[1] Inhibition of FtsZ disrupts Z-ring formation, leading to bacterial filamentation and cell death.[1]
Caption: Proposed mechanism of action of benzamide antibiotics targeting FtsZ.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Compound: Prepare a stock solution of the test compound (e.g., in DMSO) and create serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. Include positive (microorganism without compound) and negative (broth only) controls.
FtsZ Polymerization Assay (Light Scattering)
Objective: To assess the effect of a compound on the polymerization of purified FtsZ protein.
Protocol:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer. Add various concentrations of the test compound or a vehicle control.
-
Baseline Reading: Incubate the mixture at 30°C and record a baseline reading using a fluorometer or spectrophotometer equipped for right-angle light scattering.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.
-
Data Acquisition: Monitor the change in light scattering at a 90-degree angle over time. An increase in light scattering indicates FtsZ polymerization. The effect of the compound on the rate and extent of polymerization can then be quantified.[14][15]
Caption: A general experimental workflow for evaluating antimicrobial compounds.
Conclusion
While direct efficacy data for this compound against resistant strains remains to be fully elucidated in published literature, the available data on structurally related benzamide and 2-chlorobenzamide derivatives highlight a significant potential for this class of compounds. Their novel mechanism of action, particularly the inhibition of the FtsZ protein, presents a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further investigation into the specific activity of this compound is warranted to fully characterize its antimicrobial spectrum and clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity [mdpi.com]
- 3. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management [mdpi.com]
- 14. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 15. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the In Vivo and In Vitro Efficacy of Benzamide Analogs
For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the lab bench to a living system is paramount. This guide provides a comparative analysis of the in vivo and in vitro efficacy of a series of benzamide analogs, a versatile scaffold with demonstrated therapeutic potential across various disease areas, including oncology and infectious diseases. While direct comparative data for "2-(2-Chloropropanamido)benzamide" is limited in the public domain, this guide draws upon published data from structurally related benzamide derivatives to illuminate key structure-activity relationships and the frequent disconnects and correlations between in vitro potency and in vivo efficacy.
The benzamide core, a simple yet powerful pharmacophore, has given rise to a multitude of derivatives with a wide array of biological activities.[1] These compounds have been investigated for their potential as antipsychotic, antihypertensive, antibacterial, and antimicrobial agents.[1] This guide will delve into specific examples from the literature to highlight how substitutions on the benzamide ring system influence their activity in both controlled cellular environments and complex biological systems.
In Vitro Efficacy: A Tale of Potency and Specificity
The initial assessment of a compound's therapeutic potential typically begins with in vitro assays. These experiments, conducted on isolated cells or proteins, provide a quantitative measure of a compound's potency and its specific mechanism of action. The following tables summarize the in vitro data for several classes of benzamide analogs, showcasing their diverse biological targets.
Anticancer Benzamide Derivatives
Several benzamide analogs have demonstrated significant antiproliferative activity in various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell division to the reversal of multidrug resistance.
For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been synthesized and evaluated for their ability to inhibit tumor cell growth.[2] The most active compounds in this series were found to act as antitubulin agents, disrupting the cellular machinery responsible for cell division.[2] Another novel benzamide derivative, VKNG-2, has shown efficacy in overcoming multidrug resistance in colon cancer cells by inhibiting the ABCG2 transporter, a protein that pumps chemotherapy drugs out of cancer cells.[3][4]
Table 1: In Vitro Anticancer Activity of Benzamide Analogs
| Compound Class/Name | Target/Mechanism | Cell Line(s) | In Vitro Potency (IC50/EC50) | Reference |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Tubulin Polymerization Inhibition | K562 (Leukemia) | Varies by substitution | [2] |
| VKNG-2 | ABCG2 Transporter Inhibition | S1-M1-80 (Colon Cancer) | EC50 = 2.3 µM (for ATPase activity) | [3][4] |
| 3-(2'-Bromopropionylamino)-benzamides | S-phase Cell Cycle Arrest | Molt-3 (Leukemia) & various solid tumor lines | < 6.5 µM | [5] |
| Benzamide Riboside (BR) | IMP Dehydrogenase (IMPDH) Inhibition | Various human tumor cells | Potent cytotoxicity | [6] |
| BJ-13 | ROS-mediated Mitochondrial Dysfunction | Gastric cancer cells | Potent antiproliferative activity | [7] |
Antimicrobial and Antiprotozoal Benzamide Derivatives
The benzamide scaffold has also been explored for its potential in combating infectious diseases. Certain derivatives have exhibited activity against bacteria, fungi, and protozoan parasites.
For example, a series of 2-aminobenzamide derivatives were synthesized and screened for their antimicrobial activities against various bacterial and fungal strains.[8] Additionally, N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against several protozoan parasites, with some compounds showing excellent anti-leishmanial and anti-malarial activity.[9]
Table 2: In Vitro Antimicrobial and Antiprotozoal Activity of Benzamide Analogs
| Compound Class/Name | Target Organism(s) | In Vitro Potency | Reference |
| 2-Aminobenzamide derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans | Activity at 25 µg/mL | [8] |
| N-Benzoyl-2-hydroxybenzamides | Leishmania donovani, Plasmodium falciparum (K1 strain) | Varies by substitution, some with excellent activity | [9] |
| 2-Chlorobenzamide derivatives (SG1, SG2) | Antimicrobial and disinfectant activity | Data on synthesis and characterization | [1][10] |
From the Petri Dish to the Preclinical Model: The In Vivo Challenge
While in vitro data is crucial for initial screening and mechanism of action studies, the true test of a drug candidate lies in its in vivo efficacy. Animal models provide a more complex biological environment, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME) – all of which can significantly impact a compound's therapeutic effect.
Published data directly comparing the in vivo efficacy of the aforementioned in vitro-active benzamide analogs is not always available in the same study. However, the principle of this transition is critical. For example, while VKNG-2 showed promising in vitro results in reversing multidrug resistance, the authors note that further in vivo studies in animal models are necessary to determine its clinical potential.[3]
A separate guide on 4-amino-N-(2-chlorophenyl)benzamide derivatives does provide a direct correlation between in vitro potency and in vivo efficacy for some compounds, highlighting the importance of this translational data.[11]
Experimental Protocols: A Look Under the Hood
To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in these studies. Below are detailed protocols for key experiments cited in this guide.
In Vitro Antiproliferative Assay
This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., K562, S1-M1-80) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzamide analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is measured using a plate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
ABCG2 ATPase Activity Assay
This assay measures the effect of a compound on the ATPase activity of the ABCG2 transporter, which is coupled to its drug efflux function.
-
Membrane Preparation: Membranes from cells overexpressing the ABCG2 transporter are prepared by ultracentrifugation.
-
Assay Reaction: The membranes are incubated with the test compound (e.g., VKNG-2) and ATP in an assay buffer.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The ATPase activity is plotted against the compound concentration to determine the EC50 value, the concentration at which the compound stimulates 50% of the maximal ATPase activity.[3]
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[11]
-
Cell Culture: A suitable host cell line (e.g., A549 for Human Adenovirus) is grown to confluency in 6-well plates.[11]
-
Viral Infection: The cell monolayer is infected with a known amount of virus.[11]
-
Compound Overlay: After viral adsorption, the medium is removed and replaced with an overlay medium containing various concentrations of the test compound.[11]
-
Incubation and Staining: The plates are incubated until viral plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.[11]
-
IC50 Calculation: The number of plaques is counted for each compound concentration, and the IC50 is calculated from the dose-response curve.[11]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway for antitubulin benzamide analogs.
Caption: Workflow for determining in vitro antiproliferative activity.
Caption: The translational path from in vitro to clinical studies.
Conclusion
The diverse biological activities of benzamide analogs underscore the versatility of this chemical scaffold in drug discovery. While in vitro assays are indispensable for identifying potent compounds and elucidating their mechanisms of action, the transition to in vivo models is a critical and often challenging step. The data presented in this guide, compiled from various studies on benzamide derivatives, highlights the importance of a multi-faceted approach to drug development, where both in vitro and in vivo data are carefully considered to predict clinical success. Future research should continue to bridge the gap between these two essential domains to accelerate the development of novel and effective benzamide-based therapeutics.
References
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Chloropropanamido)benzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural guidance to directly address operational questions regarding the handling and disposal of 2-(2-Chloropropanamido)benzamide, aiming to be a trusted source for laboratory safety information.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects eyes from dust, splashes, and vapors.[4][5] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[4][6] Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical.[4][5] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[4][6] | Provides a barrier against accidental spills.[4] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood.[4][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5] | Prevents inhalation of dust particles and vapors.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[4]
-
Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.[4][5]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as outlined in Table 1.[8]
-
-
Handling the Chemical (in a Chemical Fume Hood):
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid chemical.
-
Keep the container tightly closed when not in use.[5]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Should heating be necessary, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.[7]
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][9]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[8]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, this compound requires special disposal procedures.[6][7]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | - Place in a clearly labeled, sealed container for "Halogenated Organic Waste".[6][7] | Prevents environmental contamination and ensures proper handling by waste management personnel. |
| Contaminated Labware (e.g., gloves, weighing paper) | - Place in a designated, sealed waste bag for hazardous chemical waste. | To prevent cross-contamination and ensure safe disposal. |
| Liquid Waste (Solutions) | - Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[6] | Halogenated organic compounds should not be mixed with non-halogenated waste streams and must not be poured down the drain.[6][7] |
Final Disposal:
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention. |
In case of a spill, evacuate the area and prevent the spread of the material. For a small spill, and only if it is safe to do so, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5] Avoid creating dust during cleanup.[5] For larger spills, contact your institution's EHS department immediately.
Workflow for Handling this compound
References
- 1. actylislab.com [actylislab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

